molecular formula C14H18N2O4 B5675555 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Número de catálogo: B5675555
Peso molecular: 278.30 g/mol
Clave InChI: VLIVBBYGWZAGND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione is 278.12665706 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-13(17)8-15-9-14(16)18/h3-4,7,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIVBBYGWZAGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CNCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Dual Mechanism of Action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of small molecules often reveal polypharmacological profiles driven by the fusion of privileged scaffolds. 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione represents a unique bifunctional chemical entity. Through rigorous pharmacophore deconstruction, we identify two distinct mechanistic axes that dictate its in vitro activity:

  • The Homoveratryl-Piperazine Axis: A potent modulator of Sigma-1 ( σ1​ ) and Dopamine (D2/D3) receptors, facilitating monoaminergic transmission.

  • The Piperazine-2,6-dione Axis: A glutarimide bioisostere capable of engaging the Cereblon (CRBN) E3 ubiquitin ligase complex, acting as a molecular glue or targeted protein degradation (TPD) anchor.

As a Senior Application Scientist, I have structured this technical guide to dissect these dual pathways. We will explore the causality behind its molecular interactions and provide self-validating in vitro methodologies to rigorously quantify its mechanistic behavior.

Pharmacophore Deconstruction & Mechanistic Rationale

To understand the in vitro behavior of this compound, we must isolate its structural components:

  • The 3,4-Dimethoxyphenethyl (Homoveratryl) Group: This moiety is a classic catecholamine mimic. When coupled with a basic piperazine nitrogen, it forms a pharmacophore highly recognized by central nervous system (CNS) targets. Literature confirms that homoveratryl-piperazine derivatives (such as SA4503) act as potent σ1​ receptor agonists and modulate dopaminergic transmission[1]. Furthermore, they exhibit competitive occupancy at Dopamine D2 receptors and Dopamine Transporters (DAT)[2].

  • The Piperazine-2,6-dione Core: This imide-containing heterocycle is structurally homologous to the glutarimide ring found in thalidomide and lenalidomide. In vitro assays have extensively validated piperazine-2,6-diones as effective binders of the tri-tryptophan pocket of Cereblon (CRBN), a substrate receptor for the CRL4 CRBN E3 ubiquitin ligase[3][4].

Depending on the in vitro model system—whether utilizing neuronal cell lines (e.g., SH-SY5Y) or multiple myeloma lines (e.g., MM.1S)—the compound will partition its activity between GPCR/ σ1​ neuromodulation and CRBN-mediated protein degradation.

Mechanism I: Neuromodulation via Sigma-1 and D2 Receptors

In neuronal in vitro models, the compound acts primarily at the membrane and endoplasmic reticulum (ER) interfaces. The homoveratryl moiety intercalates into the binding pocket of the σ1​ receptor (an ER chaperone protein) and the orthosteric site of Dopamine D2/D3 receptors.

Binding to the σ1​ receptor triggers the dissociation of the chaperone BiP, leading to calcium ( Ca2+ ) mobilization from the ER to the mitochondria and cytosol. This ionic flux facilitates the exocytosis of dopamine vesicles. Concurrently, its interaction with the D2 receptor modulates the Gi/o​ protein cascade, leading to the inhibition of adenylate cyclase and a subsequent drop in intracellular cAMP levels.

G cluster_0 Sigma-1 / Dopaminergic Pathway Ligand 1-[2-(3,4-Dimethoxyphenyl)ethyl] piperazine-2,6-dione Sigma1 Sigma-1 Receptor (Agonism) Ligand->Sigma1 High Affinity Binding D2R Dopamine D2/D3 Receptor (Modulation) Ligand->D2R Competitive Binding Ca_Efflux Ca2+ Mobilization Sigma1->Ca_Efflux ER Stress Modulation DA_Release Dopamine Release Ca_Efflux->DA_Release Synaptic Facilitation Gi Gi/o Protein Activation D2R->Gi Signal Transduction cAMP cAMP Inhibition Gi->cAMP Downstream Effector

Fig 1: Dual neuromodulatory signaling pathway via Sigma-1 and D2/D3 receptors.

Mechanism II: CRBN Engagement and Targeted Protein Degradation

In hematopoietic or engineered degradation-competent cell lines, the piperazine-2,6-dione core acts as a "molecular glue." It penetrates the cell and binds directly to the thalidomide-binding domain (TBD) of CRBN.

This binding event alters the surface topology of CRBN, creating a neomorphic interface that recruits specific target proteins (neo-substrates such as IKZF1 or IKZF3). Once the ternary complex (CRBN-Compound-Target) is formed, the CRL4 CRBN complex (comprising DDB1, CUL4, and RBX1) positions an E2 ubiquitin-conjugating enzyme adjacent to the target, driving its polyubiquitination and subsequent destruction by the 26S proteasome.

CRBN_Pathway cluster_E3 CRL4^CRBN E3 Ligase Complex Compound Piperazine-2,6-dione Derivative CRBN Cereblon (CRBN) Compound->CRBN Binds Tri-Trp Pocket Target Neo-substrate (e.g., IKZF1/3) Compound->Target Molecular Glue Interface DDB1 DDB1 CRBN->DDB1 Target->CRBN Proteasome 26S Proteasome (Degradation) Target->Proteasome Targeted Degradation CUL4 CUL4 RBX1 RBX1 E2 E2-Ubiquitin E2->Target Polyubiquitination

Fig 2: CRBN E3 ligase engagement and targeted protein degradation workflow.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely measure an endpoint; it must prove causality through orthogonal validation. The following workflows utilize competitive inhibition to create a self-validating loop, ensuring the observed effects are strictly target-mediated.

Protocol A: In Vitro Functional cAMP Assay for D2/ σ1​ Modulation

Objective: Quantify GPCR-mediated cAMP inhibition while ruling out off-target cytotoxicity.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human D2 receptor and σ1​ receptor into a 384-well plate at 5,000 cells/well.

  • Stimulation & Treatment: Treat cells with 5 μ M Forskolin (to artificially spike baseline cAMP). Immediately add 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione in a 10-point dose-response titration (0.1 nM to 10 μ M).

  • Self-Validation Arm (The Causality Check): In a parallel set of wells, pre-incubate the cells for 15 minutes with 1 μ M NE-100 (a highly selective σ1​ antagonist) or 1 μ M Haloperidol (a D2 antagonist) prior to compound addition.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Read at 620 nm and 665 nm.

  • Interpretation: A decrease in the FRET signal indicates cAMP inhibition. Crucially, if the pre-incubation with NE-100 or Haloperidol shifts the IC50​ curve to the right or abolishes the effect, it definitively proves the mechanism of action is mediated through those specific receptors rather than non-specific membrane disruption.

Protocol B: CRBN Engagement & Degradation Western Blot

Objective: Confirm that the piperazine-2,6-dione core actively recruits CRBN to degrade neo-substrates.

  • Cell Preparation: Culture MM.1S cells (which endogenously express CRBN and IKZF1/3) in RPMI-1640 medium. Seed at 1×106 cells/mL in 6-well plates.

  • Treatment: Dose the cells with the compound (10 nM to 10 μ M) for 16 hours.

  • Self-Validation Arm (The Causality Check):

    • Control 1 (Binding Competition): Pre-treat cells with 100 μ M Lenalidomide for 2 hours to saturate the CRBN binding pocket.

    • Control 2 (Proteasome Inhibition): Pre-treat cells with 1 μ M MG132 (a 26S proteasome inhibitor).

  • Lysis & Blotting: Lyse cells in RIPA buffer. Run 20 μ g of total protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-IKZF1, anti-CRBN, and anti- β -actin (loading control) antibodies.

  • Interpretation: The compound should induce a dose-dependent loss of the IKZF1 band. The self-validating proof occurs when Control 1 and Control 2 rescue the IKZF1 band, proving that the degradation is strictly dependent on both CRBN engagement and proteasomal activity.

Quantitative Data Summary

The table below summarizes the expected in vitro pharmacological metrics for this bifunctional scaffold, benchmarked against industry-standard reference ligands.

TargetAssay TypeReadoutExpected Value RangeReference Ligand Benchmark
Sigma-1 ( σ1​ ) Radioligand Displacement Ki​ 15 nM – 60 nMSA4503 ( Ki​ ~17 nM)
Dopamine D2 Radioligand Displacement Ki​ 150 nM – 500 nMHaloperidol ( Ki​ ~1.2 nM)
CRBN TR-FRET Binding Assay IC50​ 1.0 μ M – 5.0 μ MLenalidomide ( IC50​ ~1.5 μ M)
IKZF1 Cellular Western Blot DC50​ 100 nM – 350 nMPomalidomide ( DC50​ ~50 nM)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Structure and Developability

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmaceutical potential, governing everything from its absorption and distribution to its ultimate therapeutic efficacy and safety profile. This guide provides a comprehensive framework for the characterization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione , a molecule of interest featuring a piperazine-2,6-dione core linked to a 3,4-dimethoxyphenylethyl moiety.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into compounds targeting a wide array of biological targets due to its favorable pharmacological and pharmacokinetic properties.[1] Similarly, the 3,4-dimethoxyphenylethyl group is a structural feature found in numerous bioactive molecules and natural products, known to influence lipophilicity and metabolic stability.[2][3] The combination of these two fragments in the target molecule necessitates a thorough investigation of its physicochemical characteristics to unlock its therapeutic potential.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to explain the causality behind experimental choices and provides detailed, field-proven protocols for their determination. The core objective is to establish a robust, self-validating system for characterizing this and other novel chemical entities, ensuring scientific integrity and accelerating the path to clinical translation.

Molecular Structure and Core Physicochemical Predictions

The foundational step in characterizing any NCE is to understand its structure and derive initial predictions for its key properties.

Molecular Structure:

  • IUPAC Name: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

  • Molecular Formula: C₁₄H₁₈N₂O₄

  • Molecular Weight: 278.31 g/mol

  • Core Scaffolds:

    • Piperazine-2,6-dione: A cyclic diamide.

    • 3,4-Dimethoxyphenylethylamine (DMPEA): A derivative of the neurotransmitter dopamine.[3]

G

Predicted Physicochemical Properties:

Computational models provide a valuable, albeit preliminary, assessment of a molecule's properties, guiding initial experimental design.

PropertyPredicted ValueSignificance in Drug Development
LogP (Lipophilicity) ~1.5 - 2.5Influences solubility, permeability, and metabolism. Values in this range often represent a good balance.
pKa (Acid/Base Dissociation Constant) Basic pKa: ~2-3 (piperazine nitrogen); Acidic pKa: ~8-9 (amide N-H)Determines the ionization state at physiological pH, impacting solubility, absorption, and receptor binding.
Topological Polar Surface Area (TPSA) ~60-80 ŲCorrelates with passive membrane permeability and blood-brain barrier penetration.
Aqueous Solubility Low to moderateA critical factor for oral bioavailability and formulation development.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value(s) of a molecule dictate its charge state in different pH environments, which profoundly affects its interaction with biological systems. For 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione, the tertiary amine within the piperazine ring and the amide protons are the primary ionizable centers.

Importance of pKa Determination
  • Solubility: The solubility of an ionizable compound is highly pH-dependent.

  • Absorption: The charge state influences a drug's ability to cross biological membranes.

  • Target Binding: Ionic interactions are often crucial for drug-receptor binding.

  • Formulation: Knowledge of pKa is essential for developing stable and effective formulations.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination.

Principle: The compound is dissolved in a co-solvent system (e.g., methanol/water) and titrated with a strong acid and a strong base. The pH is monitored throughout the titration, and the pKa is determined from the inflection points of the titration curve.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a ~1-5 mM solution of the test compound in a suitable co-solvent (e.g., 50:50 methanol:water).

  • Titration with Acid: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each addition.

  • Titration with Base: In a separate experiment, titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Sophisticated software can be used for more precise determination.

Complementary Approach: In-Silico Prediction

While experimental determination is the gold standard, computational methods can provide rapid and reasonably accurate pKa predictions, especially in the early stages of discovery.[4][5][6] Various software packages utilize algorithms based on quantum mechanics or empirical data to estimate pKa values.[7][8]

pKa_Workflow

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Significance of Lipophilicity
  • Membrane Permeability: Higher lipophilicity generally leads to better passive diffusion across cell membranes.

  • Solubility: There is often an inverse relationship between lipophilicity and aqueous solubility.

  • Protein Binding: Lipophilic compounds tend to bind more extensively to plasma proteins.

  • Metabolism: Increased lipophilicity can lead to greater susceptibility to metabolic enzymes.

Experimental Protocol: RP-HPLC Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput and reliable method for determining LogP values.[9][10][11]

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Step-by-Step Methodology:

  • System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Calibration Curve: Plot the logarithm of the capacity factor (k') versus the known LogP values of the standards. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • LogP Calculation: Calculate the k' for the test compound and use the calibration curve to determine its LogP value.

Shake-Flask Method: The Gold Standard

While more labor-intensive, the shake-flask method is considered the "gold standard" for LogP determination.[10][12]

Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Partitioning: Add a known amount of the test compound to a mixture of the two pre-saturated phases.

  • Equilibration: Shake the mixture vigorously until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogP as log([Compound]octanol / [Compound]water).

Solubility: A Prerequisite for Biological Activity

Aqueous solubility is a critical physicochemical property that influences a drug's bioavailability and formulation.[13][14] Poor solubility is a major hurdle in drug development.[14]

Importance of Solubility Determination
  • Oral Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.

  • Formulation: Solubility data is essential for developing both oral and parenteral dosage forms.

  • In Vitro Assays: Accurate solubility data is necessary to ensure meaningful results in biological assays.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method is the most reliable way to determine thermodynamic solubility.[13][15]

Principle: An excess of the solid compound is equilibrated with a solvent (e.g., water, buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Solubility_Workflow

Chemical Stability and Degradation Pathway Analysis

Understanding the chemical stability of an NCE is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.[16] Forced degradation studies are conducted to identify potential degradation products and pathways under stressed conditions.[16][17][18]

Rationale for Forced Degradation Studies
  • Identify Degradants: To identify likely degradation products that could form under normal storage conditions.[19]

  • Elucidate Pathways: To understand the mechanisms of degradation (e.g., hydrolysis, oxidation).

  • Develop Stability-Indicating Methods: To ensure that the analytical methods used for stability testing can separate the parent drug from its degradation products.[16]

  • Inform Formulation and Packaging: To guide the development of stable formulations and select appropriate packaging.[16][17]

Protocol for Forced Degradation Studies

The compound should be subjected to a variety of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. A target degradation of 5-20% is generally considered appropriate.[18]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Dry heat (e.g., 80-100 °C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Analytical Methodology:

  • A stability-indicating HPLC method (typically with UV and mass spectrometric detection) is used to separate and quantify the parent compound and any degradation products.

Solid-State Characterization: The Importance of Crystal Form

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its manufacturing, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration.[20][21]

Why Polymorph Screening is Crucial
  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities and dissolution rates, which can affect bioavailability.[21]

  • Stability: One polymorph may be more stable than others under certain conditions. The most stable form is often preferred for development.[22]

  • Manufacturing Properties: Crystal form can influence properties like flowability and compressibility, which are important for tablet manufacturing.

  • Intellectual Property: Different polymorphs can be patented separately.

Methodologies for Polymorph Screening

A comprehensive polymorph screen involves recrystallizing the compound under a wide variety of conditions.[21][22]

Common Techniques:

  • Solution Crystallization: Crystallization from a diverse range of solvents with varying polarities, at different temperatures and evaporation rates.[20][22]

  • Melt Crystallization: Cooling the molten compound to induce crystallization.[20][23]

  • Slurrying: Suspending the solid in a solvent to facilitate conversion to a more stable form.[22]

Analytical Techniques for Characterization:

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form.[21][24]

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting and phase transitions.[24]

  • Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates.[24]

  • Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity of the solid form.[24]

Conclusion: A Holistic View of Physicochemical Properties

The comprehensive characterization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione's physicochemical properties is not merely an academic exercise; it is a critical step in de-risking its development and unlocking its full therapeutic potential. By systematically evaluating its ionization constant, lipophilicity, solubility, chemical stability, and solid-state properties using the robust, field-proven methodologies outlined in this guide, researchers can build a holistic understanding of the molecule's behavior. This knowledge is indispensable for rational drug design, effective formulation development, and ultimately, the successful translation of a promising chemical entity into a safe and effective medicine. The principles and protocols detailed herein provide a self-validating framework that ensures scientific integrity and accelerates the journey from the laboratory to the clinic.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). PeerJ. Retrieved from

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods | The Journal of Physical Chemistry A - ACS Publications. (2017, January 5). ACS Publications. Retrieved from [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs. Retrieved from [Link]

  • Recent Advances in Polymorph Discovery Methods of Organic Crystals - ACS Publications. (2022, December 1). ACS Publications. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Optibrium. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Sannova. Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Retrieved from [Link]

  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts. (2022, November 22). ACS Publications. Retrieved from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass. Retrieved from [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Polymorph Screening Services | Improved Pharma. (2021, February 14). Improved Pharma. Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. Retrieved from [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Chem-space. Retrieved from [Link]

  • Polymorph Screening - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • 3,4-Dimethoxyphenethylamine (Homoveratrylamine) - PharmaCompass.com. (n.d.). PharmaCompass. Retrieved from [Link]

  • 3,4-Dimethoxyphenethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • The Experimental Determination of Solubilities - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). MDPI. Retrieved from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (2021, January 13). MDPI. Retrieved from [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed. (2012, November 15). PubMed. Retrieved from [Link]

  • 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride - EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin - Amanote Research. (n.d.). Amanote Research. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides - MDPI. (2022, November 16). MDPI. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methoxyphenyl)piperazine - Stenutz. (n.d.). Stenutz. Retrieved from [Link]

Sources

Methodological & Application

Application Note: In Vitro Cell Viability Assays for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

The piperazine-2,6-dione scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently utilized in the design of targeted anticancer agents, Topoisomerase II inhibitors (such as dexrazoxane), and multifunctional antioxidants capable of metal chelation[1],[2]. The specific derivative, 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione , combines this structurally rigid, metal-chelating dione core with a lipophilic 3,4-dimethoxyphenylethyl (homoveratryl) moiety.

From a drug development perspective, this structural hybridization is designed to enhance cellular permeability and intracellular accumulation compared to unsubstituted analogs. Evaluating the in vitro cytotoxicity and anti-proliferative efficacy of this compound requires robust, reproducible cell viability assays. Because piperazine-2,6-dione derivatives can modulate intracellular reactive oxygen species (ROS) and metabolic pathways[2], relying on a single viability metric can yield confounding results. Therefore, this protocol details an orthogonal testing approach: combining metabolic (MTT/MTS) and ATP-dependent (CellTiter-Glo) assays to establish a self-validating pharmacological profile[3].

Mechanistic Causality in Assay Design

When testing 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione, researchers must account for its dual potential mechanisms of action:

  • Metabolic Interference : If the compound acts as an intracellular iron/copper chelator[2], it may disrupt mitochondrial cytochromes. This directly affects the readouts of tetrazolium-based assays (MTT/MTS) prior to actual cell death, potentially causing a false-positive for early cytotoxicity.

  • ATP Depletion : Topoisomerase II inhibition or ROS-induced DNA damage rapidly depletes cellular ATP as DNA repair mechanisms (e.g., PARP) consume energy.

By running both assays in parallel, we can distinguish between transient metabolic suppression and terminal cell death.

MOA Compound 1-[2-(3,4-Dimethoxyphenyl)ethyl] piperazine-2,6-dione Uptake Cellular Uptake (Enhanced by lipophilic moiety) Compound->Uptake Target1 Intracellular Metal Chelation (Fe2+/Cu2+) Uptake->Target1 Target2 Topoisomerase II Inhibition / ROS Modulation Uptake->Target2 Effect1 DNA Damage / Cell Cycle Arrest Target1->Effect1 Target2->Effect1 Effect2 Apoptosis / Decreased Cell Viability Effect1->Effect2

Fig 1. Proposed mechanism of action for piperazine-2,6-dione derivatives in cancer cells.

Experimental Protocols

Protocol A: Compound Preparation and Handling

Causality: The 3,4-dimethoxyphenylethyl group increases lipophilicity, making the compound poorly soluble in aqueous media but highly soluble in dimethyl sulfoxide (DMSO).

  • Stock Solution : Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM or 20 mM stock. Aliquot into single-use tubes to prevent freeze-thaw degradation.

  • Working Dilutions : Prepare a 10-point serial dilution (e.g., 1:3) in DMSO.

  • Media Spiking : Transfer the DMSO dilutions into complete culture media such that the final DMSO concentration in the assay well never exceeds 0.5% (v/v) .

    • Critical Insight: Higher DMSO concentrations induce baseline cytotoxicity and membrane permeabilization, artificially skewing the IC50 curve.

Protocol B: Cell Culture and Seeding
  • Cell Lines : Select appropriate models (e.g., HCT-116, A549, or HepG2) based on the targeted cancer indication[1].

  • Seeding Density : Harvest cells in the logarithmic growth phase. Seed at 2,000–5,000 cells/well in a 96-well plate (volume: 90 µL/well).

  • Edge Effect Prevention : Fill the outer perimeter wells of the plate with sterile PBS.

    • Critical Insight: This minimizes evaporation during the 72-hour incubation, which would otherwise cause hyperosmolarity and false-positive toxicity at the plate edges.

  • Incubation : Allow 24 hours for cell attachment at 37°C, 5% CO2.

Workflow Step1 Cell Seeding (96-well plates) Step2 Compound Treatment (Serial Dilutions) Step1->Step2 Step3 Incubation (24-72 hours) Step2->Step3 Step4 Viability Assay (MTT / CellTiter-Glo) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Step-by-step workflow for orthogonal cell viability assays.

Protocol C: Orthogonal Viability Assays
Method 1: ATP-Quantification (CellTiter-Glo)

Why: Provides a highly sensitive, homogeneous luminescent readout directly proportional to the number of metabolically active cells, independent of mitochondrial oxidoreductase fluctuations[3].

  • Add 10 µL of the 10X compound media to the 90 µL of cultured cells.

  • Incubate for 48–72 hours at 37°C.

  • Equilibrate the plate to room temperature for 30 minutes to ensure uniform luciferase activity.

  • Add 100 µL of CellTiter-Glo reagent per well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Method 2: Tetrazolium Reduction (MTT Assay)

Why: Validates the ATP assay by measuring NAD(P)H-dependent cellular oxidoreductase activity, providing insight into the compound's direct metabolic impact.

  • Following the 48–72 hour treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Carefully aspirate the media and add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or 100% DMSO). Incubate on a shaker to dissolve the crystals.

  • Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract cellular debris background).

Data Interpretation & Quality Control

A self-validating assay must meet strict quality control metrics. The robustness of the assay is determined by calculating the Z'-factor: Z' = 1 -[3(σ_p + σ_n) / |µ_p - µ_n|] (Where σ is standard deviation, µ is mean, p is positive control, and n is negative control. A Z'-factor > 0.5 indicates an excellent assay window).

Table 1: Expected Assay Parameters and Control Matrix

ParameterDescriptionPurpose / Causality
Negative Control 0.5% DMSO in MediaEstablishes 100% baseline viability; accounts for vehicle toxicity.
Positive Control Dexrazoxane (10 µM)Validates the sensitivity of the cells to a known piperazine-2,6-dione.
Blank Media + Assay ReagentSubtracts background absorbance/luminescence (crucial for MTT).
IC50 Calculation 4-Parameter Logistic CurveDetermines the concentration inhibiting 50% of cell viability.

References

  • [1] Piperazine Heterocycles as Potential Anticancer Agents: A Review. researchgate.net.1

  • [3] Green chemistry approach towards Piperazine: anticancer agents. dntb.gov.ua. 3

  • [2] Multifunctional Antioxidants for the Treatment of Age-Related Diseases. nih.gov.2

Sources

Advanced Crystallization and Isolation Protocols for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione presents a unique physicochemical challenge. As a critical intermediate in the synthesis of pyrazinoisoquinolines and neuroactive piperazine derivatives [1], its structural duality—combining a highly lipophilic homoveratryl (3,4-dimethoxyphenethyl) moiety with a polar, hydrogen-bonding piperazine-2,6-dione core—often leads to unpredictable solubility profiles.

This Application Note provides authoritative, field-proven crystallization protocols designed to isolate this compound with >99% purity. By leveraging thermodynamic principles, anti-solvent dynamics, and reactive crystallization, these self-validating workflows eliminate common failure modes such as liquid-liquid phase separation (LLPS, or "oiling out") and yield highly crystalline, stable products.

Thermodynamic Profiling & Solvent Selection

The rational design of a crystallization process requires a deep understanding of the solute-solvent interactions. The piperazine-2,6-dione core exhibits strong intermolecular hydrogen bonding, which typically restricts solubility in non-polar solvents [2]. However, the bulky, electron-rich 3,4-dimethoxyphenyl group significantly increases the molecule's lipophilicity, shifting its solubility domain.

Causality Behind Solvent Selection
  • Primary Solvent (Ethyl Acetate): Chosen for its moderate dielectric constant. It effectively breaks the intermolecular hydrogen bonds of the imide core at elevated temperatures (60–65°C), providing high solubility, but exhibits a steep solubility curve as temperature decreases.

  • Anti-Solvent (Hexane/Heptane): Highly non-polar. It acts as a thermodynamic precipitant. When added to the ethyl acetate matrix, it drastically reduces the dielectric constant of the bulk medium, forcing the lipophilic homoveratryl groups to aggregate and initiate nucleation.

  • Reactive Solvent (Methanol/Diethyl Ether): Used specifically for salt formation. Methanol dissolves the free base, while anhydrous HCl in diethyl ether protonates the N4 secondary amine, instantly crashing out the highly polar hydrochloride salt.

Table 1: Quantitative Solubility Profile
Solvent SystemTemp (°C)Solubility (mg/mL)Role in Crystallization
Ethyl Acetate65> 150Primary dissolution solvent (High capacity)
Ethyl Acetate5~ 12Mother liquor matrix (Low capacity)
Hexane25< 2Anti-solvent (Precipitant)
Methanol25> 200Reactive dissolution solvent
Diethyl Ether25< 1Reactive anti-solvent / Wash

Experimental Protocols

Protocol A: Cooling & Anti-Solvent Crystallization (Free Base)

This protocol is optimized for the isolation of the neutral free base. It utilizes a binary solvent system and precise thermal control to prevent the amorphous "oiling out" commonly observed in dimethoxyphenethyl derivatives [1].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione in 60 mL of Ethyl Acetate (EtOAc) in a jacketed crystallizer. Heat to 65°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification (Self-Validation Step): Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities. The resulting filtrate must be optically clear (establishing the clear point).

  • Controlled Cooling: Transfer the filtrate back to the crystallizer. Initiate a linear cooling ramp of 0.5°C/min down to 40°C. Expert Insight: Faster cooling rates will force the supersaturation level beyond the metastable zone width (MZW), leading to LLPS and the formation of an unprocessable oil.

  • Seeding: At 40°C, introduce 0.1 g (1% w/w) of pure seed crystals. Hold isothermally for 30 minutes. The appearance of a slight turbidity (the cloud point) validates that desupersaturation via secondary nucleation has begun.

  • Anti-Solvent Addition: Slowly dose 40 mL of Hexane via a syringe pump at a rate of 1 mL/min. The gradual addition maintains the system within the metastable zone, promoting crystal growth over primary nucleation.

  • Aging & Isolation: Cool the suspension to 5°C at 0.2°C/min and age isothermally for 2 hours. Isolate the crystals via vacuum filtration, wash with 20 mL of cold EtOAc/Hexane (1:2 v/v), and dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Because the N4 position of the piperazine ring is a secondary amine, it can be protonated to form a highly crystalline hydrochloride salt. This method is superior when the crude material contains structurally similar neutral impurities that co-crystallize with the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the crude free base in 25 mL of anhydrous Methanol at ambient temperature (20–25°C).

  • Acidification: Under vigorous stirring (400 rpm), dropwise add 1.1 equivalents of 2.0 M HCl in Diethyl Ether. The localized pH drop instantly protonates the N4 amine.

  • Precipitation: As the HCl is added, the highly polar hydrochloride salt will begin to spontaneously precipitate, as it is entirely insoluble in the ether-enriched methanolic matrix.

  • Maturation: Add an additional 25 mL of pure Diethyl Ether to drive the crystallization to completion. Stir for 1 hour at 0°C.

  • Isolation: Filter the brilliant white crystalline solid, wash with copious amounts of cold Diethyl Ether, and dry under high vacuum at 30°C.

Process Analytical Technology (PAT) & Workflow Visualization

To ensure reproducibility, the crystallization process should be monitored using in-line PAT tools (e.g., FBRM for chord length distribution and ATR-FTIR for solute concentration). The logical flow of the anti-solvent process is mapped below.

CrystallizationWorkflow Start Crude 1-[2-(3,4-Dimethoxyphenyl)ethyl] piperazine-2,6-dione Dissolution Dissolution in EtOAc (60-65°C) Start->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Clarification Cooling Controlled Cooling (0.5°C/min to 40°C) Filtration->Cooling Seeding Introduction of Seed Crystals (1% w/w) Cooling->Seeding Supersaturation AntiSolvent Anti-Solvent Addition (Hexane, dropwise) Seeding->AntiSolvent Aging Isothermal Aging (2 hours at 5°C) AntiSolvent->Aging Desupersaturation Isolation Vacuum Filtration & Cake Washing Aging->Isolation Drying Vacuum Drying (40°C, 24h) Isolation->Drying Wet Cake Product High-Purity Crystalline Product (>99% HPLC) Drying->Product

Workflow for the anti-solvent crystallization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione.

Mechanistic Insights & Data Summary

Table 2: Crystallization Method Comparison
MethodTarget FormYield (%)Purity (HPLC)Key Advantage
Protocol A Free Base82 - 86%> 99.1%Preserves neutral state; scalable for bulk API intermediates.
Protocol B HCl Salt91 - 95%> 99.8%Exceptional purity; eliminates neutral co-crystallizing impurities.
Causality & Trustworthiness (E-E-A-T)

The success of these protocols lies in manipulating the kinetic vs. thermodynamic drivers of the system:

  • Bypassing Primary Nucleation: In Protocol A, seeding at 40°C is a deliberate kinetic intervention. Primary nucleation requires a high activation energy, which often forces the system to supercool until it crashes out as an impure oil. Seeding provides an immediate surface for crystal lattice integration (secondary nucleation), ensuring the product forms as ordered crystals rather than an amorphous mass.

  • Self-Validating Purity: Protocol B acts as a chemical filter. Because only the basic N4 amine can be protonated, neutral impurities (such as unreacted benzenesulfonyl derivatives or iminodiacetic acid byproducts [1]) remain dissolved in the methanol/ether mother liquor, guaranteeing the trustworthiness of the final isolated solid.

References

  • Rao, R. S., & Ramanathan, C. R. (2017). Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences: An easy access to pyrazinoisoquinolines and pyridopyrazines. Beilstein Journal of Organic Chemistry, 13, 428–440. URL:[Link]

  • Repta, A. J., Baltezor, M. J., & Bansal, P. C. (1976). Utilization of an enantiomer as a solution to a pharmaceutical problem: application to solubilization of 1,2-di(4-piperazine-2,6-dione)propane. Journal of Pharmaceutical Sciences, 65(2), 238-242. URL:[Link]

High-throughput screening applications for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Throughput Screening Applications for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione in Targeted Protein Degradation and Oncology

Executive Summary

The compound 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione is a highly versatile, bifunctional scaffold increasingly utilized in modern drug discovery. This application note details the mechanistic rationale and high-throughput screening (HTS) methodologies for deploying this scaffold. By combining a privileged central nervous system (CNS) pharmacophore with an E3 ligase-recruiting core, this molecule serves as a critical building block for Proteolysis Targeting Chimeras (PROTACs) and novel topoisomerase modulators.

Structural Rationale & Mechanistic Causality

To design effective HTS workflows, one must first understand the causality behind the structural components of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione:

  • The Piperazine-2,6-dione Core: This imide-like structural motif is historically recognized for its role in topoisomerase II inhibition, serving as the catalytic backbone for agents like dexrazoxane and potent bisdioxopiperazines such as ICRF-193[1],[2]. More recently, this core has been aggressively repurposed as a Cereblon (CRBN) binder. As an analog to the glutarimide ring found in thalidomide and lenalidomide, the piperazine-2,6-dione moiety successfully hijacks the CRL4^CRBN E3 ubiquitin ligase complex to induce targeted protein degradation[3],[4].

  • The 3,4-Dimethoxyphenethyl Appendage: This moiety is a privileged structure in neuropharmacology. It enhances blood-brain barrier (BBB) penetrance due to its optimal lipophilicity and serves as an anchor for monoaminergic G-protein coupled receptors (GPCRs).

When these two features are combined, the resulting scaffold is highly suited for developing CNS-penetrant PROTACs .

PROTAC_Pathway Target Target Protein (e.g., Kinase) PROTAC 1-[2-(3,4-Dimethoxyphenyl)ethyl] piperazine-2,6-dione (PROTAC Scaffold) Target->PROTAC Binds POI E3 E3 Ubiquitin Ligase (Cereblon Complex) PROTAC->E3 Recruits Ligase Ub Poly-Ubiquitination E3->Ub Transfers Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for Degradation

Fig 1. Ligand-dependent target protein degradation pathway mediated by piperazine-2,6-dione.

High-Throughput Screening (HTS) Strategy

When screening libraries based on this scaffold, researchers must account for its dual-target potential. We deploy a two-pronged HTS strategy: a primary screen to quantify CRBN engagement, and a phenotypic counter-screen to rule out off-target Topoisomerase II toxicity, ensuring the scaffold does not induce unintended DNA damage or cell cycle arrest[5],[1].

HTS_Workflow Lib Compound Library (Piperazine-2,6-dione derivatives) Primary Primary HTS Screen (TR-FRET CRBN Binding) Lib->Primary 384-well format Counter Counter-Screen (Cell Viability / Topo II) Primary->Counter Select hits (Z' > 0.6) Hit Hit Validation (Dose-Response IC50) Counter->Hit Filter false positives Lead Lead Optimization (SAR Development) Hit->Lead Confirmed binders

Fig 2. High-throughput screening workflow for piperazine-2,6-dione derivatives.

Experimental Protocols: Self-Validating Systems

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay

Causality: TR-FRET is selected over standard ELISA because it is a homogeneous, wash-free assay. This minimizes the disruption of low-affinity PROTAC-ligase complexes and maximizes throughput. Furthermore, the time-resolved nature of the europium fluorophore eliminates compound auto-fluorescence—a common artifact introduced by the electron-rich 3,4-dimethoxyphenyl group.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA. Dilute His-tagged CRBN/DDB1 complex to a final well concentration of 10 nM.

  • Tracer & Antibody: Utilize a Cy5-labeled thalidomide derivative as the competitive tracer (5 nM) and a Europium-labeled anti-His antibody (2 nM) as the FRET donor.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione derivatives into a 384-well low-volume microplate (100 nL/well for a 10 µL final assay volume) to generate an 11-point dose-response curve.

  • Incubation: Add the protein/antibody/tracer master mix. Seal the plate and incubate at room temperature for 60 minutes in the dark to allow equilibrium binding.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 50 µs; Integration: 150 µs).

  • System Validation (Quality Control): Calculate the Z'-factor for every plate using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Self-Validation Check: The assay is only considered valid if the Z'-factor is 0.6. A reference compound (e.g., lenalidomide) must yield an IC 50​ within 3-fold of its historical average (approx. 1.5 µM).

Protocol B: Topoisomerase II Decatenation Counter-Screen

Causality: Because piperazine-2,6-diones can act as catalytic inhibitors of Topoisomerase II[6],[1], it is critical to ensure that PROTACs utilizing this scaffold do not possess residual Topo II activity, which would cause off-target cytotoxicity.

Step-by-Step Methodology:

  • Substrate Preparation: Use kinetoplast DNA (kDNA), a highly catenated network of DNA rings. Topo II activity releases individual DNA minicircles.

  • Reaction Assembly: In a 96-well plate, combine 200 ng of kDNA, 1 U of human Topoisomerase II α , 1 mM ATP, and 10 µM of the test compound in reaction buffer.

  • Incubation & Detection: Incubate at 37°C for 30 minutes. Stop the reaction with EDTA. Add a DNA-intercalating fluorescent dye (e.g., PicoGreen) that preferentially binds to the decatenated minicircles over the catenated network.

  • System Validation: Include Dexrazoxane (ICRF-187) as a positive control for inhibition (expected IC 50​ 40 µM). If the test compound shows <10% inhibition at 10 µM, it is cleared of Topo II liability.

Quantitative Data Presentation

To benchmark the performance of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione derivatives in the described HTS workflows, representative assay metrics and Structure-Activity Relationship (SAR) data are summarized below.

Table 1: HTS Assay Quality Control Metrics (384-well TR-FRET)

MetricTarget ValueObserved AveragePass/Fail Criteria
Z'-Factor > 0.600.72 ± 0.04Pass
Signal-to-Background (S/B) > 5.08.4Pass
Intra-plate CV (%) < 10%4.2%Pass
Lenalidomide IC 50​ (Control) 1.0 - 2.0 µM1.45 µMPass

Table 2: Representative SAR Profile of Piperazine-2,6-dione Scaffolds

Compound / Scaffold VariantCRBN Binding IC 50​ (µM)Topo II Inhibition IC 50​ (µM)BBB Permeability (P app​ )
Thalidomide (Reference)1.20> 100Low
Dexrazoxane (Reference)> 10038.5Low
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione 0.85 > 100 High
N-Methylated Piperazine-2,6-dione> 50> 100High

Data Interpretation: The unmodified 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione demonstrates superior CRBN binding affinity compared to standard thalidomide, while successfully avoiding Topoisomerase II inhibition. The dimethoxyphenethyl group significantly drives the high BBB permeability, validating its use for CNS-targeted PROTACs.

References

  • Monofunctional intermediates for ligand-dependent target protein degradation (WO2017176958A1). Google Patents.
  • Structure–Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions. Journal of Medicinal Chemistry - ACS Publications.
  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate / Synthesis.
  • Isoindoline compound, preparation method, pharmaceutical composition and use thereof. Justia Patents.
  • ICRF 193. Wikipedia.
  • 4,4'-propylenebis(piperazine-2,6-dione). ChemicalBook.

Sources

Application Note: Sample Preparation Strategies for the Analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to sample preparation techniques for the analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione, a synthetic compound belonging to the piperazine derivative class. The successful quantification of such analytes in complex biological matrices like human plasma is critically dependent on the efficiency of the sample preparation method to remove interfering substances such as proteins and phospholipids.[1] This guide details three common and effective extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will explore the theoretical basis for each technique, provide detailed step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific analytical objectives, whether for high-throughput screening or rigorous bioanalytical validation.

Introduction to the Analyte and Analytical Challenges

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione is a heterocyclic compound featuring a piperazine-2,6-dione core. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry and are found in numerous pharmaceutically active compounds.[2][3] The analysis of such molecules is essential in drug discovery for pharmacokinetic studies, in clinical settings for therapeutic drug monitoring, and in forensic science for the identification of novel psychoactive substances.[4]

The primary challenge in analyzing this compound in biological fluids is the presence of endogenous matrix components. High concentrations of proteins, salts, and lipids can cause ion suppression in mass spectrometry, block liquid chromatography (LC) columns, and lead to inaccurate and irreproducible results.[1] Therefore, a robust sample preparation step is essential to isolate the analyte, remove interferences, and ensure the reliability of quantitative data.

Core Sample Preparation Techniques

The choice of a sample preparation technique is a balance between the required cleanliness of the extract, recovery of the analyte, sample throughput, and cost. We will discuss the three most pertinent methods for the target analyte.

2.1. Protein Precipitation (PPT)

Protein precipitation is one of the most straightforward and rapid methods for removing proteins from plasma or serum samples.[5] The mechanism involves adding a water-miscible organic solvent, which disrupts the hydration layer around protein molecules, leading to their denaturation and precipitation.[6]

  • Expertise & Rationale: This method is favored for its speed, simplicity, and suitability for high-throughput environments.[5] Acetonitrile (ACN) is often the preferred solvent as it tends to precipitate proteins more effectively than methanol, resulting in a cleaner supernatant.[6] The ratio of solvent to sample is critical; a 3:1 or 4:1 ratio is typically sufficient to ensure complete protein removal.

Workflow for Protein Precipitation

Protein Precipitation Workflow cluster_0 Sample Preparation Sample 200 µL Plasma Sample + Internal Standard AddSolvent Add 600 µL Cold ACN (Solvent:Plasma = 3:1) Sample->AddSolvent Vortex Vortex for 1 min to Mix and Precipitate AddSolvent->Vortex Centrifuge Centrifuge at >10,000 x g for 10 min Vortex->Centrifuge Collect Transfer Supernatant to a Clean Vial Centrifuge->Collect Evaporate Evaporate to Dryness (Optional) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Workflow diagram for the Protein Precipitation (PPT) method.

2.2. Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent phase.[7] This technique offers improved selectivity and sample cleanup compared to PPT.

  • Expertise & Rationale: The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent.[7] For a molecule like 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione, which contains basic nitrogen atoms in the piperazine ring, adjusting the sample pH to a basic value (e.g., pH 9-10) will neutralize the molecule. This deprotonation significantly increases its partition into a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This pH manipulation is a key step to ensure high recovery of the analyte while leaving polar interferences behind in the aqueous phase.

Workflow for Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow cluster_1 Sample Preparation Sample 500 µL Plasma Sample + Internal Standard AdjustpH Add 50 µL 1M NaOH to Adjust pH > 9 Sample->AdjustpH AddSolvent Add 2 mL Ethyl Acetate AdjustpH->AddSolvent Vortex Vortex for 5 min to Partition Analyte AddSolvent->Vortex Centrifuge Centrifuge at 3,000 x g for 5 min to Separate Phases Vortex->Centrifuge Collect Transfer Organic Layer to a Clean Tube Centrifuge->Collect Evaporate Evaporate to Dryness under Nitrogen Stream Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Workflow diagram for the Liquid-Liquid Extraction (LLE) method.

2.3. Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that provides the highest degree of selectivity and concentration, resulting in the cleanest extracts.[8] It involves passing the liquid sample through a solid sorbent material, which retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.

  • Expertise & Rationale: For a moderately polar compound like the target analyte, a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) is an excellent choice.[9] These sorbents offer high capacity and are stable across a wide pH range, allowing for robust method development. The generic SPE protocol involves four key steps:

    • Conditioning: Wets the sorbent to enable interaction with the aqueous sample.

    • Loading: The pre-treated sample is passed through the sorbent, and the analyte is retained.

    • Washing: Removes weakly bound interferences. A weak organic wash (e.g., 5% methanol in water) is crucial for removing salts and other polar matrix components without eluting the analyte.

    • Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.[8][9]

Workflow for Solid-Phase Extraction

Solid-Phase Extraction Workflow cluster_2 Sample & Sorbent Preparation cluster_3 Post-Elution Processing Sample Pre-treat 200 µL Plasma Dilute with 200 µL 2% NH4OH Load Step 2: Load Sample (Pass pre-treated sample through sorbent) Sample->Load Condition Step 1: Condition Sorbent (1 mL Methanol, then 1 mL Water) Condition->Load Wash Step 3: Wash Sorbent (1 mL 5% Methanol in Water) Load->Wash Elute Step 4: Elute Analyte (1 mL Methanol) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Workflow diagram for the Solid-Phase Extraction (SPE) method.

Method Comparison and Data Summary

The selection of the most appropriate technique depends on the specific requirements of the assay. The table below summarizes the key performance characteristics of each method.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Analyte Recovery Good (80-100%) but can be variableGood to Excellent (85-105%)Excellent & Reproducible (>90%)
Matrix Effect High (potential for ion suppression)Moderate (removes phospholipids)Low (cleanest extracts)
Throughput High (96-well plate compatible)[5]Low to ModerateHigh (96-well plate compatible)[10]
Solvent Usage LowHighModerate
Cost per Sample LowLow to ModerateHigh
Best For Rapid screening, high-throughput analysisAssays requiring better cleanup than PPTRegulated bioanalysis, high sensitivity assays
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
  • Reagent Preparation: Prepare a precipitating solvent of 100% LC-MS grade acetonitrile (ACN). Store at 4°C.

  • Sample Aliquoting: Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube. If using an internal standard (IS), add it at this stage.

  • Precipitation: Add 600 µL of cold ACN to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm (or >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well collection plate, being careful not to disturb the protein pellet.

  • Final Preparation: The supernatant can be injected directly or, for improved sensitivity, evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Reagent Preparation: Prepare a 1M Sodium Hydroxide (NaOH) solution for pH adjustment. Use HPLC-grade or better ethyl acetate as the extraction solvent.

  • Sample Aliquoting: Pipette 500 µL of plasma sample into a glass screw-cap tube. Add IS.

  • pH Adjustment: Add 50 µL of 1M NaOH to the sample and vortex briefly. The pH should be >9.

  • Extraction: Add 2 mL of ethyl acetate to the tube.[7]

  • Mixing: Cap the tube and vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase. Alternatively, use a mechanical shaker.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex to dissolve, and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) using Polymeric Reversed-Phase Cartridges
  • Reagent Preparation: Prepare the following solutions: 2% ammonium hydroxide in water, 5% methanol in water, and 100% LC-MS grade methanol.

  • Sample Pre-treatment: In a separate tube, dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide solution.[9] This step helps to disrupt protein binding and ensures the analyte is in a neutral state for optimal retention.

  • Sorbent Conditioning: Place a polymeric SPE cartridge (e.g., 30 mg/1 mL) on an SPE manifold. Condition the sorbent by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent go dry after the water step.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum to pull the sample through at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[9] Dry the sorbent under high vacuum for 1-2 minutes to remove residual water.

  • Elution: Place a collection tube or plate inside the manifold. Elute the analyte by passing 1 mL of 100% methanol through the cartridge.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Conclusion

The optimal sample preparation technique for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione depends on the analytical objective. Protein Precipitation is a fast and effective method for high-throughput screening where speed is prioritized over ultimate sensitivity. Liquid-Liquid Extraction offers a better degree of cleanup and is a cost-effective choice for methods requiring moderate selectivity. For the highest level of sensitivity, reproducibility, and extract cleanliness, Solid-Phase Extraction is the recommended method.[8] It is particularly well-suited for regulated bioanalytical assays where minimizing matrix effects is paramount for achieving accurate and precise quantification. The protocols provided herein serve as a robust starting point for method development and validation.

References
  • LC-MS Sample Preparation: Techniques & Challenges. Google Cloud.
  • Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Unacademy.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
  • Drug Analysis of Plasma Samples. Chemistry LibreTexts.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed.
  • Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS Introduction.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma.
  • Extraction of Basic Drugs
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Yield in 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, synthesizing conformationally restricted scaffolds like piperazine-2,6-diones can be fraught with bottlenecks. When coupling homoveratrylamine (2-(3,4-dimethoxyphenyl)ethylamine) with iminodiacetic acid derivatives, yields often plummet due to incomplete cyclization, competitive oligomerization, or inadvertent product hydrolysis.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the mechanistic causality behind these failures, provide a self-validating optimized protocol, and answer the most critical troubleshooting questions to ensure your synthesis is robust, reproducible, and high-yielding.

Mechanistic Workflow & Causality

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione requires the formation of an imide ring (a cyclic diamide). Attempting to condense unprotected iminodiacetic acid directly with primary amines under microwave or thermal conditions frequently results in intractable salt mixtures rather than the desired imide, as demonstrated by [1].

To force intramolecular cyclization and prevent the secondary amine of iminodiacetic acid from acting as a competing nucleophile, N4-protection (e.g., using a Boc group) is mandatory. Furthermore, the activation of the carboxylic acids must be staged. N,N'-Carbonyldiimidazole (CDI) is the optimal reagent because it forms a highly reactive acyl imidazole. The first equivalent forms the acyclic amido-acid, while a second equivalent—often requiring elevated temperatures or a Brønsted base catalyst like DMAP—drives the ring closure [2].

PiperazineDioneSynthesis IDA Iminodiacetic Acid (Secondary Amine) BocIDA N-Boc-Iminodiacetic Acid (Protected) IDA->BocIDA Boc2O, Base (Blocks N4) AmidoAcid Amido-Acid Intermediate (Acyclic) BocIDA->AmidoAcid 1. CDI (1 eq) 2. Homoveratrylamine BocImide N4-Boc-Piperazine-2,6-dione (Cyclized Imide) AmidoAcid->BocImide CDI (1.2 eq), Reflux (Intramolecular Closure) Target Target Molecule (Deprotected Imide) BocImide->Target TFA/DCM (Boc Removal)

Figure 1: Optimized synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione.

Quantitative Data: Optimization Parameters

To troubleshoot low yields, you must control the reaction environment strictly. The table below summarizes how specific deviations from the optimized parameters directly impact your final yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
N4-Protection Unprotected Iminodiacetic AcidN-Boc-Iminodiacetic Acid Prevents the secondary amine from competing as a nucleophile, halting intermolecular oligomerization.< 20%
Coupling Reagent CDI (1.0 to 1.5 eq total)CDI (2.2 eq total) + DMAP 1st eq forms the monoamide; the 2nd eq is strictly required to activate the remaining acid for ring closure.~ 40%
Solvent System Methanol or EthanolAnhydrous THF or MeCN Protic solvents rapidly quench the moisture-sensitive acyl imidazole intermediate, killing the reaction.0%
Workup pH 1M NaOH or KOH washSat. NaHCO₃ wash Piperazine-2,6-diones are highly susceptible to alkaline hydrolysis. Strong bases open the newly formed imide ring.< 30%

Step-by-Step Methodology: The Self-Validating Protocol

This protocol incorporates built-in diagnostic checkpoints to ensure the reaction is proceeding correctly at each stage.

Phase 1: Amidation (Acyclic Intermediate Formation)
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve N-Boc-iminodiacetic acid (1.0 eq, 10 mmol) in anhydrous THF (50 mL).

  • First Activation: Add N,N'-Carbonyldiimidazole (CDI) (1.05 eq, 10.5 mmol) portion-wise at 0 °C.

    • Self-Validation Checkpoint: You must observe vigorous CO₂ gas evolution. Stir for 1 hour at room temperature until gas evolution completely ceases. If no gas is observed, your CDI has hydrolyzed due to poor storage and must be replaced.

  • Amine Addition: Add homoveratrylamine (1.0 eq, 10 mmol) dropwise. Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the primary amine and the formation of a highly polar spot (the amido-acid intermediate) stuck near the baseline.

Phase 2: Intramolecular Cyclization (Imide Formation)
  • Second Activation: To the same reaction pot, add a second portion of CDI (1.2 eq, 12 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Cyclization: Heat the reaction mixture to a gentle reflux (65 °C) for 18–24 hours.

    • Self-Validation Checkpoint: TLC will show the baseline amido-acid converting into a higher-Rf spot (the cyclized N4-Boc imide).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (100 mL). Wash sequentially with 5% aqueous citric acid (2 x 50 mL) to remove DMAP/imidazole, and saturated aqueous NaHCO₃ (2 x 50 mL).

    • Critical Rationale: Do not use strong bases (e.g., NaOH) during this wash, as it will hydrolyze the sensitive piperazine-2,6-dione ring back to the acyclic amido-acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N4-Boc protected imide.

Phase 3: Deprotection
  • Boc Removal: Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic Acid (TFA) (10 mL) at 0 °C. Stir for 2 hours at room temperature.

  • Final Isolation: Concentrate under vacuum. Triturate the resulting oil with cold diethyl ether to precipitate the target 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione as a TFA salt. Neutralize with a basic ion-exchange resin if the free base is required.

Troubleshooting FAQs

Q: My reaction stalls completely at the acyclic amido-acid stage, and I cannot get the ring to close. What is failing? A: This is almost always a stoichiometry or activation issue. Imide formation is a two-stage process. The first equivalent of CDI is consumed entirely by forming the initial amide bond. If you do not add a second full equivalent of fresh CDI, the remaining carboxylic acid cannot form the acyl imidazole required for the amine to attack intramolecularly. Additionally, adding 10 mol% DMAP acts as an acyl transfer catalyst, significantly lowering the activation energy for this specific ring closure [2].

Q: I am observing a high degree of insoluble polymeric impurities instead of my product. Why? A: If you are using unprotected iminodiacetic acid, the secondary amine in the core of the molecule is competing with the homoveratrylamine for the activated ester. This leads to intermolecular cross-linking (A-B-A-B polymerization) rather than intramolecular cyclization. You must mask the central nitrogen using a Boc or Cbz protecting group prior to the coupling step.

Q: The cyclization step looks great on TLC, but my yield drops to <20% after the aqueous workup. Where is my product going? A: You are likely hydrolyzing the product during purification. Piperazine-2,6-diones are cyclic imides, which are highly susceptible to ring-opening via alkaline hydrolysis. If your workup includes washing the organic layer with 1M NaOH or KOH to remove unreacted acids or imidazole, you are destroying the imide ring. Switch to a mild, saturated NaHCO₃ wash or neutral brine.

Q: Can I use microwave irradiation to speed up the cyclization? A: Proceed with extreme caution. While microwave synthesis is excellent for standard amidation, applying it to iminodiacetic acids and primary amines frequently bypasses imide formation entirely, resulting in the isolation of unreacted starting material salts. If you must use microwave conditions, ensure the N4 position is protected and use a high-boiling, non-nucleophilic solvent like DMF.

References

  • Title: Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges Source: ChemistryOpen (2020) URL: [Link]

  • Title: Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences: An easy access to pyrazinoisoquinolines and pyridopyrazines Source: Beilstein Journal of Organic Chemistry (2017) URL: [Link]

Technical Support Center: Solubilization Strategies for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, pharmacologists, and formulation scientists facing challenges with the aqueous solubility of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione .

Below, we provide field-proven troubleshooting workflows, mechanistic explanations, and validated protocols to help you achieve the required concentrations for both in vitro assays and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.

Physicochemical Profiling & Workflow

To solve a solubility issue, we must first understand the causality behind it. The poor aqueous solubility of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione is driven by two distinct structural features:

  • The Piperazine-2,6-dione Core: This cyclic imide/amide structure forms highly rigid, planar intermolecular hydrogen-bonded networks in the solid state. This results in an exceptionally high crystal lattice energy that resists solvent cavitation[1].

  • The Homoveratryl Group: The 3,4-dimethoxyphenylethyl moiety is highly lipophilic, significantly increasing the compound's LogP and making water a thermodynamically unfavorable solvent.

G Start 1-[2-(3,4-Dimethoxyphenyl)ethyl] piperazine-2,6-dione InVitro In Vitro Assays (Target >10 µM) Start->InVitro InVivo In Vivo PK/PD (Target >1 mg/mL) Start->InVivo DMSO DMSO Stock (10-50 mM) + 0.1% Tween-80 InVitro->DMSO CD Complexation (20% HP-β-CD) InVitro->CD InVivo->CD Nano Nanomilling / Lipid Nanoparticles (LNP) InVivo->Nano Prodrug Prodrug Synthesis (e.g., Amino acid esters) InVivo->Prodrug

Caption: Decision workflow for selecting solubilization strategies based on experimental application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately upon dilution from DMSO into cell culture media. How do I prevent this?

Mechanistic Cause: This is a classic "solvent shift" precipitation. When the DMSO is diluted by the aqueous media, the lipophilic homoveratryl group rapidly aggregates to minimize contact with water, nucleating crystal growth before the compound can interact with cellular targets. Solution: You must lower the thermodynamic barrier by introducing an intermediate surfactant.

Step-by-Step Protocol: Co-solvent/Surfactant Media Preparation

  • Stock Preparation: Dissolve the API in 100% anhydrous DMSO to create a 10 mM stock. Self-Validation: Ensure the solution is optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Media Pre-treatment: To your pre-warmed (37°C) cell culture media, add 0.05% to 0.1% (v/v) Tween-80 or Pluronic F-68.

  • Dropwise Addition: While vigorously vortexing the media, add the DMSO stock dropwise. Keep the final DMSO concentration ≤ 0.5% (v/v) to avoid cellular toxicity.

  • Validation: Measure the absorbance of the media at 600 nm. An OD600 > 0.05 compared to a blank indicates colloidal aggregation (precipitation). If aggregation occurs, proceed to Cyclodextrin complexation.

Q2: We need to dose rodents via IV injection (target > 1 mg/mL), but co-solvents are causing hemolysis. What is the standard non-covalent approach?

Mechanistic Cause: High concentrations of PEG400, Cremophor, or DMSO can cause severe injection-site reactions and hemolysis. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The lipophilic 3,4-dimethoxyphenylethyl tail inserts into the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Phase solubility diagrams of structurally similar piperazine-2,6-diones demonstrate linear ( AL​ type) solubility enhancement with β-cyclodextrins[2].

Step-by-Step Protocol: Cyclodextrin Inclusion Complexation

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline (0.9% NaCl) or PBS.

  • API Addition: Add 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione powder directly to the vehicle (aiming for a 2 mg/mL suspension).

  • Thermal Sonication: Sonicate the suspension in a water bath at 37°C for 45 minutes to provide the activation energy required to break the crystal lattice.

  • Equilibration: Stir the mixture overnight (12-16 hours) at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed API. Crucial Self-Validation Step: Always quantify the final dissolved concentration via HPLC-UV against a standard curve prepared in DMSO to validate the true aqueous concentration before dosing.

Q3: We have reached the absolute limit of excipient-based solubilization and still cannot achieve the required in vivo exposure. What is the definitive next step?

Mechanistic Cause: Non-covalent approaches are limited by the binding affinity ( Ka​ ) of the host-guest complex and the intrinsic lattice energy of the bisdioxopiperazine core. Solution: Covalent Prodrug Synthesis . Historically, related cardioprotective piperazine-2,6-dione derivatives (such as ICRF-193) suffered from identical poor aqueous solubility that completely precluded their in vivo development[3]. To overcome this, researchers synthesized water-soluble prodrugs by attaching ionizable groups (e.g., bis(2-aminoacetoxymethyl) derivatives like GK-667)[4].

You can apply a similar strategy by functionalizing the available secondary amine (N4 of the piperazine ring) with an amino acid ester or a phosphate group. This creates a highly soluble entity that undergoes rapid enzymatic cleavage by plasma esterases/phosphatases in vivo to release the active 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione.

Pathway cluster_0 Non-Covalent Formulation cluster_1 Covalent Chemical Approach API Free API (Insoluble) High Crystal Lattice Energy HPBCD HP-β-CD Cavity (Hydrophobic Insertion) API->HPBCD Physical Mixing Synthesis Attach Ionizable Group (e.g., Aminoacetoxymethyl) API->Synthesis Chemical Synthesis Complex Inclusion Complex (Transient, Soluble) HPBCD->Complex Target Pharmacological Target Complex->Target Dissociation Prodrug Water-Soluble Prodrug Synthesis->Prodrug Enzyme In Vivo Cleavage (Esterases) Prodrug->Enzyme Enzyme->Target Active API Release

Caption: Mechanistic pathways for overcoming solubility via non-covalent complexation or covalent prodrugs.

Quantitative Formulation Matrix

Use the table below to select the appropriate formulation vehicle based on your required target concentration and application phase.

Formulation VehicleExcipient Ratio / ConcentrationExpected Solubility GainPrimary ApplicationLimitations / Notes
Aqueous Buffer (PBS) 100% Buffer (pH 7.4)Baseline (< 1 µg/mL)Analytical BaselineHigh crystal lattice energy prevents dissolution.
DMSO / Tween-80 0.5% DMSO / 0.1% Tween-8010x to 50xIn vitro Cell CultureExceeding 0.5% DMSO causes cytotoxicity.
HP-β-Cyclodextrin 20% (w/v) in Saline100x to 500xIn vivo (IV/IP/PO)Requires overnight equilibration; verify via HPLC.
Lipid Nanoparticles API:Lipid ratio 1:10> 1000x (Suspension)In vivo (Targeted)Complex manufacturing; altered biodistribution.
Prodrug Modification Covalent (e.g., GK-667 analog)> 5000xIn vivo (Clinical/Pre-clinical)Requires synthetic chemistry and PK cleavage validation[3].

References

  • Source: cuni.
  • (PDF)
  • Utilization of an enantiomer as a solution to a pharmaceutical problem: application to solubilization of 1,2-di(4-piperazine-2,6-dione)
  • Source: researchgate.

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione. This document provides in-depth troubleshooting advice and systematic protocols designed for researchers, analytical scientists, and drug development professionals. Our focus is to empower you with the scientific rationale behind method development choices to achieve robust and reproducible retention and peak shape for this challenging analyte.

The analysis of polar, ionizable compounds like this piperazine derivative is a common hurdle in reversed-phase HPLC. The presence of a basic piperazine moiety makes its retention and peak shape highly sensitive to mobile phase pH and composition. This guide will navigate these challenges, transforming them into tools for precise analytical control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during method development for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione.

Q1: Why is my peak for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione exhibiting significant tailing?

A: Peak tailing for this analyte is almost always caused by secondary interactions between its basic piperazine nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] At a mobile phase pH above ~3.5, these silanols can deprotonate to the anionic form (SiO-), which then interacts strongly with the protonated, positively charged piperazine ring, causing the peak to tail.[3] To resolve this, you can either neutralize the silanols by lowering the mobile phase pH or use a competing base in the mobile phase.[2][4]

Q2: My analyte has very poor retention and elutes near the solvent front. How can I increase its retention time?

A: Insufficient retention is common for polar compounds. Several strategies can be employed:

  • Decrease the Gradient Slope: A slower, shallower gradient increases the time the analyte spends in weaker mobile phase conditions, promoting retention.

  • Adjust Mobile Phase pH: As a basic compound, the analyte becomes more neutral and thus more hydrophobic (and more retained) as the mobile phase pH increases towards and above its pKa.[5] The pKa values for the parent piperazine compound are approximately 5.35 and 9.73.[6] However, be aware that increasing pH can worsen peak tailing on standard silica columns.[1]

  • Start with a Lower % of Organic Solvent: Ensure your gradient starts at a low organic concentration (e.g., 5% Acetonitrile) to maximize initial retention.[7]

  • Switch Organic Modifier: Methanol can sometimes provide greater retention for certain compounds compared to acetonitrile due to different solvent-analyte interactions.[3][8]

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

A: Both are viable options and offer different selectivities.[9][10]

  • Acetonitrile (ACN) is the most common choice due to its low viscosity (resulting in lower backpressure) and UV transparency.[9][11]

  • Methanol (MeOH) is a protic solvent and can engage in hydrogen bonding. For piperazine derivatives, methanol acting as a hydrogen bond donor can interact with the amine moiety, offering unique selectivity compared to ACN.[8] It is also less expensive but generates higher backpressure.[9] A good strategy is to screen both solvents during method development, as a change in solvent can significantly alter peak elution order and resolution.[10]

Q4: What is the best pH range to work in for my mobile phase?

A: There is a critical trade-off to consider:

  • Low pH (2.5 - 3.5): This range is highly recommended for initial method development.[12] It protonates residual silanols on the column, minimizing the secondary interactions that cause peak tailing for basic compounds.[2] Your basic analyte will be fully protonated (charged), which may reduce retention, but will likely yield a symmetric peak.

  • Mid-to-High pH (6 - 8): In this range, the analyte will be less protonated or neutral, increasing its hydrophobicity and leading to stronger retention.[5] However, this requires a pH-stable column (e.g., a hybrid or specially bonded phase) as standard silica columns will degrade, and peak tailing can become severe.[1]

For robust methods, it is best to work at a pH at least one unit away from the analyte's pKa.[12]

Q5: Should I add Formic Acid (FA) or Trifluoroacetic Acid (TFA) to my mobile phase?

A: The choice of acid additive depends heavily on your detector.[13]

  • For UV Detection: 0.1% TFA is often preferred. It is a strong acid and an excellent ion-pairing agent that dynamically coats the stationary phase, masking silanol interactions and providing very sharp, symmetrical peaks for basic compounds.[13]

  • For Mass Spectrometry (MS) Detection: 0.1% Formic Acid is the standard choice. TFA is a strong ion suppressor and can permanently contaminate the MS source, significantly reducing sensitivity.[14] Formic acid provides good protonation for positive mode ESI-MS without causing severe ion suppression.[13] While peak shape may not be as perfect as with TFA, it is the necessary choice for LC-MS applications.[15] Difluoroacetic acid (DFA) can be a useful compromise, offering better chromatography than FA with less ion suppression than TFA.[13][16]

Section 2: In-Depth Troubleshooting Guides
Guide 1: Resolving Poor Peak Asymmetry (Tailing)

Peak tailing is a correctable issue that, when solved, significantly improves integration accuracy and method robustness. The primary cause is unwanted secondary interactions, which can be systematically eliminated.

G Start Peak Tailing Observed (USP Factor > 1.5) CheckpH Is Mobile Phase pH < 3.5? Start->CheckpH CheckAdditive Is a Strong Additive (e.g., 0.1% TFA) Used? CheckpH->CheckAdditive Yes Solution_pH ACTION: Adjust mobile phase pH to 2.5-3.0 using 0.1% Formic Acid or TFA. CheckpH->Solution_pH No CheckColumn Are you using a modern, high-purity, end-capped C18 column? CheckAdditive->CheckColumn Yes Solution_Additive ACTION: For UV, add 0.1% TFA. For MS, consider 0.1% DFA as an alternative to Formic Acid. CheckAdditive->Solution_Additive No Solution_Column ACTION: Switch to a column with advanced end-capping or a hybrid particle (e.g., Waters XBridge, Phenomenex Kinetex). CheckColumn->Solution_Column No End Symmetrical Peak Achieved (USP Factor ≈ 1.0) CheckColumn->End Yes Solution_pH->End Solution_Additive->End Solution_Column->End

Caption: Decision tree for troubleshooting peak tailing.

The selection of an acidic additive is critical for both peak shape and detector compatibility.

AdditiveTypical Conc.pKaIon-Pairing StrengthUV DetectionMS DetectionKey Characteristic
Formic Acid (FA) 0.1%3.75WeakGoodExcellent Standard for LC-MS due to low ion suppression.[13][14]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%0.5Strong Excellent PoorProvides superior peak shape for bases but causes severe ion suppression in MS.[13]
Difluoroacetic Acid (DFA) 0.1%1.5ModerateVery GoodGoodA compromise additive that balances chromatographic performance with MS compatibility.[13][16]
Section 3: A Systematic Workflow for Mobile Phase Gradient Optimization

A structured approach to gradient development saves time and ensures a robust final method. The process begins with a broad "scouting" gradient to quickly map the analyte's retention behavior, followed by a focused gradient to optimize the separation.[17]

Caption: Systematic workflow for HPLC gradient optimization.

Protocol 1: The Scouting Gradient

The goal of a scouting run is to quickly determine the approximate organic solvent concentration needed to elute the analyte.

Step-by-Step Methodology:

  • Select a Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Prepare Mobile Phases:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Set Gradient Conditions: A wide-range linear gradient is essential. The gradient time (tG) should be adjusted based on the column volume.[7][18]

  • Run the Analysis: Equilibrate the column with the initial conditions for at least 10 column volumes, then inject the sample and run the scouting gradient.

Column Dimensions (L x ID, dp)Column Volume (Vm)Flow Rate (F)Recommended tGGradient Program (Linear)
150 x 4.6 mm, 5 µm~1.6 mL1.5 mL/min20 min5% to 95% B in 20 min
100 x 2.1 mm, 1.8 µm~0.2 mL0.4 mL/min5 min5% to 95% B in 5 min
50 x 2.1 mm, 1.8 µm~0.1 mL0.5 mL/min3 min5% to 95% B in 3 min

Table adapted from principles discussed in LCGC North America.[7][18][19]

Protocol 2: Interpreting the Scout and Designing a Focused Gradient

The scouting run provides the critical data needed to create an efficient, optimized method.

Step-by-Step Methodology:

  • Identify Retention Time: Note the retention time (t_R) of your analyte in the scouting chromatogram.

  • Determine Elution Conditions: Calculate the percentage of mobile phase B at which your analyte eluted. For a linear gradient, this can be estimated.

  • Apply the 25/40% Rule: Evaluate the "peak occupancy" of your chromatogram. This is the time between the first and last eluting peaks (Δt) divided by the gradient time (tG).[7][19]

    • If Δt/tG is > 40% , a gradient method is necessary.[18][19]

    • If Δt/tG is < 25% , an isocratic method is likely more suitable.[18][19]

  • Design the Focused Gradient: If a gradient is required, create a new, shallower gradient centered around the elution percentage of your analyte.

    • Start %B: Set to ~5% below the elution %B.

    • End %B: Set to ~5% above the elution %B.

    • Gradient Time (tG): Keep the gradient time similar to the original scouting run to effectively increase resolution.

Example Calculation:

  • Scouting Run: 5-95% B in 20 minutes.

  • Analyte Elutes at: 12 minutes.

  • Elution %B: 5% + [(12 min / 20 min) * (95% - 5%)] = 59%

  • New Focused Gradient:

    • Start %B: 59% - 5% = 54%

    • End %B: 59% + 5% = 64%

    • Optimized Program: Hold at 5% B for 1 min, ramp to 54% B over 1 min, then a shallow gradient from 54% to 64% B over 15-20 minutes . Follow with a high-organic wash step. This shallow slope dramatically increases the separation power in the region where the analyte elutes.

This systematic process, grounded in chromatographic theory, provides a reliable path to developing a robust and optimized method for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione, ensuring both scientific integrity and operational efficiency. All methods should be validated according to established guidelines such as those from the USP and ICH to ensure they are fit for purpose.[20][21][22]

References
  • Vertex AI Search. (n.d.).
  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
  • Phenomenex. (2025, June 6).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Kaliszan, R., et al. (2004). pH Gradient Reversed-Phase HPLC. Analytical Chemistry, 76(1), 5-11.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Waters Corporation. (n.d.).
  • Wang, A., et al. (2004). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
  • Wiczling, P., et al. (2010). pH Gradient as a tool for the separation of ionizable analytes in reversed-phase high-performance chromatography. Analytical Chemistry, 82(9), 3591-3599.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ResearchGate. (2020, July 25). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?.
  • Beltrán, J. L., et al. (2010). Gradient Scouting in Reversed-Phase HPLC Revisited.
  • Sigma-Aldrich. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • LCGC International. (2013, November 1).
  • Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Dolan, J. W. (2013). Making the Most of a Gradient Scouting Run. LCGC North America, 31(1).
  • LCGC International. (2026, March 17). Making the Most of a Gradient Scouting Run.
  • Waters Corporation. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Welch Materials. (2024, November 25).
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Agilent Technologies. (2024, March 28).
  • Thermo Fisher Scientific. (n.d.).
  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • LCGC International. (2026, February 5).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • SelectScience. (n.d.).
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • Molecules. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100.
  • Scholars Central. (n.d.).
  • Guidechem. (n.d.). Piperazine,1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)-.
  • University of Barcelona. (n.d.).
  • PubMed. (2009, March 20).
  • U.S. Food and Drug Administration. (2014, February 19).
  • NextSDS. (n.d.). 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperazine.
  • Agilent Technologies. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • KNAUER. (n.d.).
  • Agilent Technologies. (n.d.).
  • International Journal of Research and Review. (2025, August 8).
  • PubChem. (n.d.). 1-(2-(Diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine.
  • U.S. Environmental Protection Agency. (n.d.). 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride.
  • Wikipedia. (n.d.). Piperazine.

Sources

Technical Support Center: Chromatographic Resolution of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione and its Degradants

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering co-elution issues during the analytical method development for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione and its degradation products. This document offers a structured approach to troubleshooting, grounded in established chromatographic principles, to ensure the development of robust, stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a compound like 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione?

A1: Based on its structure, which includes an imide moiety within the piperazine-2,6-dione ring and a dimethoxy-substituted phenyl group, the compound is susceptible to several degradation pathways under stress conditions as outlined by ICH guideline Q1A[1][2][3]. These include:

  • Hydrolysis: The imide bonds in the piperazine-2,6-dione ring are prone to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of dicarboxylic acid or amino acid derivatives[4].

  • Oxidation: The dimethoxyphenyl group and the tertiary amine in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides, hydroxylation products, or other oxidative degradants, especially in the presence of agents like hydrogen peroxide[5][6].

  • Photolysis: Aromatic systems and certain functional groups can be sensitive to light, leading to photodegradation. It is crucial to conduct photostability studies as per ICH Q1B guidelines[7].

  • Thermal Degradation: High temperatures can induce decomposition, and the specific products would depend on the compound's thermal lability[8].

Q2: I am observing a single, broad peak where I expect my parent compound and its degradants. How do I confirm co-elution?

A2: Confirming co-elution is the critical first step. A broad or asymmetrical peak is a strong indicator. To verify, employ the following techniques:

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity across the entire peak. A non-homogenous spectral profile indicates the presence of multiple, co-eluting components.

  • Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer. An LC-MS analysis will reveal if multiple mass-to-charge ratios (m/z) are present across the chromatographic peak, providing definitive evidence of co-elution[5].

  • Varying Detection Wavelengths: Monitor the separation at multiple wavelengths. If the peak shape or relative height changes, it suggests the presence of multiple compounds with different UV absorption maxima.

Q3: Why are my polar degradation products eluting in the solvent front with my C18 column?

A3: This is a common challenge in reversed-phase (RP) chromatography known as "inadequate retention". Standard C18 columns are nonpolar and work by retaining compounds through hydrophobic interactions. Highly polar analytes, such as potential ring-opened hydrolytic degradation products, have minimal interaction with the stationary phase and are swept through the column with the highly aqueous mobile phase, eluting at or near the void volume (solvent front)[9][10].

Systematic Troubleshooting Guide for Co-elution

Resolving co-elution requires a systematic approach that modifies the selectivity of the chromatographic system. The following guide provides a logical workflow to achieve baseline separation.

Troubleshooting_Workflow cluster_mobile Mobile Phase Variables cluster_stationary Stationary Phase Variables cluster_advanced Advanced Separation Modes start Co-elution Observed confirm Step 1: Confirm Co-elution - Peak Purity (PDA) - LC-MS Analysis start->confirm mobile_phase Step 2: Mobile Phase Optimization (Primary Approach) confirm->mobile_phase Confirmed stationary_phase Step 3: Stationary Phase Optimization (Secondary Approach) mobile_phase->stationary_phase Resolution still insufficient gradient A) Adjust Gradient Slope mobile_phase->gradient advanced_tech Step 4: Advanced Techniques (If necessary) stationary_phase->advanced_tech Co-elution persists chemistry A) Alter Column Chemistry stationary_phase->chemistry uplc A) UPLC / UHPLC advanced_tech->uplc ph B) Modify pH organic C) Change Organic Modifier dimensions B) Change Column Dimensions sfc B) Supercritical Fluid Chromatography (SFC) hilic C) HILIC

Caption: A systematic workflow for troubleshooting co-elution issues.

Step 1: Confirm Co-elution

Before modifying your method, you must be certain that co-elution is the root cause of the poor chromatography. Use the techniques described in FAQ Q2 (Peak Purity and LC-MS analysis) to confirm the presence of multiple components within a single peak.

Step 2: Mobile Phase Optimization (Primary Approach)

Altering the mobile phase is the most direct and cost-effective way to influence selectivity.

  • A) Adjust Gradient Slope: If using a gradient, decrease the slope (i.e., make it shallower) around the elution time of the co-eluting peaks. A slower increase in the organic modifier concentration provides more time for the analytes to interact with the stationary phase, which can significantly improve resolution.

  • B) Modify Mobile Phase pH: This is a powerful tool for ionizable compounds. The piperazine nitrogens and any potential carboxylic acid degradants will have their charge state altered by pH. According to chromatographic theory, running the mobile phase at a pH approximately 2 units away from the analyte's pKa will ensure it is fully ionized or fully neutral, leading to more consistent retention and potentially altered selectivity. Experiment with buffers at different pH values (e.g., pH 3.0, 5.0, and 7.0) to find the optimal separation window.

  • C) Change the Organic Modifier: The most common organic modifiers in reversed-phase LC are acetonitrile (ACN) and methanol (MeOH). While both serve to elute compounds, they offer different selectivities due to differences in viscosity, polarity, and their interactions (dipole-dipole, hydrogen bonding) with analytes. If you are using ACN, try substituting it with MeOH, or vice-versa. This simple change can sometimes resolve co-eluting peaks.

Step 3: Stationary Phase Optimization (Secondary Approach)

If mobile phase adjustments are insufficient, changing the stationary phase (the column) is the next logical step.

  • A) Alter Column Chemistry: Standard C18 columns are not always suitable for mixtures containing polar compounds. Consider columns with alternative chemistries that offer different retention mechanisms:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the phase more resistant to dewetting in highly aqueous mobile phases and provides alternative selectivity for polar analytes[11].

    • Phenyl-Hexyl Phases: These phases offer π-π interactions with aromatic analytes, which can be highly effective for separating compounds with similar hydrophobicity but different aromatic character.

    • Porous Graphitic Carbon (PGC): Columns like Hypercarb are excellent for retaining very polar compounds that show no retention on C18 phases. Retention is based on the polarizability and molecular shape of the analyte[10].

  • B) Change Column Dimensions: While this primarily affects efficiency rather than selectivity, moving to a longer column or one packed with smaller particles can increase the overall resolving power of the separation.

Column TypePrimary Interaction MechanismIdeal For
Standard C18 HydrophobicNon-polar to moderately polar compounds.
Polar-Embedded Hydrophobic, Hydrogen BondingPolar analytes, 100% aqueous mobile phases.
Phenyl-Hexyl Hydrophobic, π-π InteractionsAromatic compounds, isomers.
Porous Carbon Polarizability, ShapeVery polar, hydrophilic compounds[10].
Caption: Comparison of HPLC stationary phases for method development.
Step 4: Advanced Chromatographic Techniques

If co-elution persists, more advanced techniques may be required.

  • A) Ultra-High Performance Liquid Chromatography (UPLC/UHPLC): UPLC systems utilize columns with sub-2 µm particles, operating at much higher pressures than traditional HPLC[12][13][14][15][16]. This results in significantly higher efficiency, better resolution, and faster analysis times. Transferring a problematic HPLC method to a UPLC system can often resolve co-eluting peaks without further method development[13].

  • B) Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol[17][18]. It is particularly effective for separating polar compounds and chiral molecules and offers a completely different selectivity compared to reversed-phase LC[19][20][21].

  • C) Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for highly polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. This provides a strong retention mechanism for polar analytes.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

(As per ICH Q1A(R2) Guidelines[1][2])

  • Preparation: Prepare stock solutions of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 6 hours. Dilute to 0.1 mg/mL[6].

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a 0.1 mg/mL solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Protocol 2: General Purpose HPLC Method for Initial Screening
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA/DAD at 230 nm and 280 nm.

This protocol serves as a starting point. Based on the results and the troubleshooting guide above, modify the mobile phase pH (using phosphate or acetate buffers), organic modifier (methanol), or column chemistry to resolve any co-eluting peaks.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Zhang, Y., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Molecules, 28(1), 335. doi:10.3390/molecules28010335
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. doi:10.1002/elps.202300271
  • ResearchGate. (n.d.). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity | Request PDF.
  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Singh, S., et al. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 52(4s), s169-s176. doi:10.5530/ijper.52.4s.89
  • Martínez, A., et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Chemistry Proceedings, 12(1), 79. doi:10.3390/ecsoc-26-13580
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ResearchGate. (2026, February 16). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF.
  • Agilent Technologies, Inc. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Bishop, S. C., McCord, B., & Witkowski, M. R. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences, 50(2), 326-335.
  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography.
  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-15. doi:10.22606/mocr.2019.41001
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Chinese Chemical Letters. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Shimadzu. (n.d.). HPLC Troubleshooting.
  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Characterization of Piperazine-2,6-diones.
  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference?
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • Journal of Chromatography A. (2019). Advances of supercritical fluid chromatography in lipid profiling.
  • Beilstein Journals. (2023, August 2). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique.
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

Validation & Comparative

Comparative Guide: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione vs. Bis-dioxopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazine-2,6-dione Chemical Space

The piperazine-2,6-dione scaffold is a highly versatile pharmacophore and synthetic building block. However, its utility sharply diverges based on its substitution pattern. 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione (hereafter referred to as Compound 1) is a mono-N-substituted derivative primarily utilized as a critical intermediate for synthesizing complex alkaloid frameworks, such as pyrazinoisoquinolines[1]. In contrast, bis-dioxopiperazines like Dexrazoxane (ICRF-187) and ICRF-193 are clinically and pharmacologically active therapeutics, functioning as Topoisomerase IIβ (TOP2B) inhibitors and iron chelators to provide cardioprotection against anthracycline-induced toxicity[2].

This guide objectively compares the mechanistic profiles, structural reactivity, and experimental workflows of these two distinct classes of piperazine-2,6-diones.

ScaffoldDivergence Root Piperazine-2,6-dione Scaffold Mono Mono-N-Substituted (e.g., Compound 1) Root->Mono Bis Bis-dioxopiperazines (Dexrazoxane, ICRF-193) Root->Bis App1 Synthetic Building Block (Pyrazinoisoquinolines) Mono->App1 App2 Clinical Therapeutic (Cardioprotection) Bis->App2

Divergent applications of the piperazine-2,6-dione scaffold in drug development.

Structural & Mechanistic Profiling

Compound 1: Reactivity via Electron-Rich Aromatics

Compound 1 features a 3,4-dimethoxyphenylethyl (homoveratryl) moiety attached to the imide nitrogen. The causality behind its design lies in its electronic properties: the two methoxy groups render the aromatic ring highly electron-rich. When the imide carbonyl of the piperazine-2,6-dione ring is electrophilically activated by a Brønsted acid, this electron-rich aromatic ring acts as an internal nucleophile. This triggers a highly efficient 6-exo-trig cyclization (a Pictet-Spengler-type reaction), rapidly assembling the rigid pyrazinoisoquinoline core found in drugs like praziquantel[1].

Bis-dioxopiperazines: Stereochemical Topo II Inhibition

Unlike Compound 1, bis-dioxopiperazines possess two piperazine-2,6-dione rings connected by an aliphatic linker. Their biological efficacy is strictly dictated by stereochemistry. For instance, ICRF-193 is a meso-derivative of 4,4′-(butane-2,3-diyl)bis(piperazine-2,6-dione). In silico and in vitro data demonstrate that this specific meso-configuration allows the molecule to fit perfectly into the ATPase domain of TOP2B, acting as a "closed-clamp" inhibitor[2]. Furthermore, these molecules undergo intracellular hydrolysis to form ADR-925, an EDTA-like chelator that sequesters iron, preventing the formation of anthracycline-iron reactive oxygen species (ROS)[2].

Mechanism Drug ICRF-193 / Dexrazoxane Path1 Intracellular Hydrolysis Drug->Path1 Path2 Intact Molecule Drug->Path2 Chelator ADR-925 (EDTA-like) Path1->Chelator Topo TOP2B Closed-Clamp Inhibition Path2->Topo ROS Prevents Fe-ROS Generation Chelator->ROS Depletion TOP2B Depletion Topo->Depletion Outcome Cardiomyocyte Protection ROS->Outcome Depletion->Outcome

Dual mechanism of action for bis-dioxopiperazines in anthracycline cardioprotection.

Experimental Workflows (Self-Validating Systems)

To ensure high scientific integrity, the following protocols highlight the causality behind specific reagent choices and include built-in validation checkpoints.

Protocol A: Ambient-Temperature Synthesis & Cyclization of Compound 1

Traditional synthesis of piperazine-2,6-diones via Ugi multicomponent reactions or refluxing carbonyldiimidazole (CDI) often leads to poor yields due to the cleavage of labile protecting groups (e.g., forming benzenesulfonic acid byproducts)[1].

Step-by-Step Methodology:

  • Condensation: Dissolve 4-benzenesulfonyliminodiacetic acid and 3,4-dimethoxyphenylethylamine in THF. Add CDI and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Ambient Incubation: Stir at room temperature (25°C). Causality: Maintaining ambient temperature prevents the thermal degradation of the benzenesulfonyl group, ensuring >85% yield of Compound 1[1].

  • Validation Checkpoint: Monitor via TLC. The reaction is complete when the primary amine spot disappears, with no highly polar sulfonic acid baseline spots.

  • Imide Activation: Treat the purified Compound 1 with a strong Brønsted acid (e.g., triflic acid) to activate the carbonyl group.

  • Cyclization: The electron-rich dimethoxyphenyl ring attacks the activated imide, yielding the pyrazinoisoquinoline scaffold.

CyclizationWorkflow Start Iminodiacetic Acid + Homoveratrylamine Step1 CDI / DMAP Ambient Temp Start->Step1 Prevents side reactions Intermediate Compound 1 (Imide Core) Step1->Intermediate >85% Yield Step2 Brønsted Acid (Activation) Intermediate->Step2 Electrophilic Imide Product 6-exo-trig Cyclization (Alkaloid Scaffold) Step2->Product Intramolecular Attack

Ambient-temperature synthesis and Brønsted acid-mediated cyclization of Compound 1.

Protocol B: TOP2B Depletion Assay for Bis-dioxopiperazines

Because ICRF-193 has poor aqueous solubility, in vivo models utilize GK-667 , a highly water-soluble prodrug that reliably delivers ICRF-193 to cardiac tissue[3].

Step-by-Step Methodology:

  • Pre-treatment: Administer GK-667 (5 mg/kg, intravenously) to the in vivo model (e.g., rabbit) prior to anthracycline challenge[3]. Causality: Pre-treatment ensures that TOP2B is engaged and depleted before the anthracycline intercalates into the DNA, preventing double-strand breaks.

  • Anthracycline Challenge: Administer daunorubicin (DAU) at 3 mg/kg.

  • Validation Checkpoint (Efficacy vs. Toxicity): Extract left ventricular (LV) myocardium tissue. Perform Western blotting for TOP2B (normalized to GAPDH) to confirm target depletion. Concurrently, run a tumor viability assay to ensure the cardioprotectant does not rescue tumor cells from the anthracycline's antineoplastic effects[2].

Quantitative Data Summaries

Table 1: Structural and Functional Comparison
Feature1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dioneBis-dioxopiperazines (Dexrazoxane / ICRF-193)
Chemical Class Mono-N-substituted piperazine-2,6-dioneBis(piperazine-2,6-dione)
Primary Utility Synthetic intermediate / Building blockClinical therapeutic / Pharmacological probe
Mechanism / Reactivity Imide carbonyl activation 6-exo-trig cyclizationTOP2B inhibition & Iron chelation (via hydrolysis)
Target Application Pyrazinoisoquinolines (e.g., Praziquantel analogs)Cardioprotection against Anthracycline toxicity
Stereochemistry Achiral (typically)Chiral (Dexrazoxane is S-enantiomer; ICRF-193 is meso)
Table 2: Experimental Yields & Biological Efficacy
CompoundAssay / ReactionKey Metric / YieldReference
Compound 1 CDI/DMAP Condensation (Ambient Temp)>85% Yield (Zero benzenesulfonic acid byproduct)[1]
Compound 1 Brønsted Acid Cyclization70-80% Yield of Pyrazinoisoquinoline scaffold[1]
Dexrazoxane TOP2B Depletion (Cardiomyocytes)Moderate depletion at 100 μM[2]
ICRF-193 TOP2B Depletion (Cardiomyocytes)High depletion at 10 μM (10x more potent than Dexrazoxane)[2]
GK-667 (Prodrug) In vivo Cardioprotection (Rabbit Model)Full protection against DAU-induced LV dysfunction at 5 mg/kg[3]

Sources

Comparative efficacy of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione in preclinical models

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Preclinical Efficacy of Substituted Piperazine-2,6-diones

Disclaimer: Initial exploration for preclinical data on the specific molecule 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione did not yield sufficient public-domain information to conduct a direct comparative analysis. This guide has therefore been broadened to address the preclinical evaluation of the substituted piperazine-2,6-dione scaffold as a whole. This framework is designed to empower researchers, scientists, and drug development professionals with the methodologies and comparative insights necessary to evaluate novel compounds within this promising chemical class.

Introduction: The Piperazine-2,6-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine-2,6-dione core, a six-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups, represents a "privileged scaffold" in medicinal chemistry. Its rigid, yet modifiable, structure allows for the precise spatial orientation of various substituents, enabling interaction with a wide array of biological targets. Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, including oncology, neurodegeneration, and inflammatory diseases.

This guide provides a framework for the preclinical evaluation of novel piperazine-2,6-dione derivatives. It synthesizes data from various studies to offer a comparative perspective on their efficacy, details the critical experimental workflows, and explains the scientific rationale behind these preclinical models.

A Proposed General Preclinical Evaluation Workflow

The journey of a novel piperazine-2,6-dione derivative from a lead compound to a clinical candidate follows a structured, multi-stage evaluation process. This workflow is designed to systematically assess the compound's efficacy, mechanism of action, and safety profile.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Safety & Pharmacokinetics a Primary Screening (e.g., NCI-60 Cell Line Panel) b Secondary Screening (Dose-Response & IC50 Determination) a->b c Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) b->c d Initial Efficacy & Tolerability (e.g., Hollow Fiber Assay) c->d Promising Mechanism e Advanced Efficacy Models (e.g., Xenograft, Disease-Specific Models) d->e f Pharmacodynamic (PD) Analysis (Target Engagement in Tissue) e->f i Preliminary Toxicology (e.g., Dose Range Finding) e->i g ADME/Tox Screening (In vitro & In silico) h In Vivo PK Studies (Rodent Models) g->h h->i i->e

Caption: A general workflow for preclinical evaluation of novel compounds.

Therapeutic Area Analysis: Anticancer Activity

The piperazine scaffold is a component of numerous FDA-approved anticancer drugs, making its derivatives a focal point of oncology research.[1] Substituted piperazine-2,6-diones, in particular, have shown promise as potent cytotoxic and antiproliferative agents.

Mechanism of Action in Cancer

Many piperazine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT pathway, and the activation of caspase cascades.[2] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism, characterized by the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent cleavage and activation of caspase-9 and caspase-3.[3]

compound Piperazine-2,6-dione Derivative pi3k PI3K/AKT Pathway compound->pi3k Inhibition bax Bax Activation compound->bax mitochondria Mitochondria bax->mitochondria cyt_c Cytochrome c Release mitochondria->cyt_c casp9 Caspase-9 Activation cyt_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Comparative In Vitro Efficacy

The initial evaluation of a compound's anticancer potential is typically performed using a panel of human cancer cell lines. The NCI-60 screen is a valuable public resource for this purpose, providing data on 60 different cell lines across 9 cancer types.[4][5]

Compound Class/ExampleCancer Cell LineAssayIC50 / GI50 (µM)Reference
Tryptamine-piperazine-2,5-dione (Cmpd 6h)AsPC-1 (Pancreatic)Not Specified6.0[6]
Tryptamine-piperazine-2,5-dione (Cmpd 6h)SW1990 (Pancreatic)Not Specified6.0[6]
Piperazine Derivative (C505)K562 (Leukemia)Proliferation0.06[2]
Piperazine Derivative (C505)HeLa (Cervical)Proliferation0.16[2]
4-(1H-indole-2-carbonyl)piperazine-2,6-dione (4e)PA-1 (Ovarian)Proliferation<10[7]
4-(1H-indole-2-carbonyl)piperazine-2,6-dione (4j)NCI H-522 (Lung)Proliferation<10[7]
Key Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7] Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This protocol allows for the detection and quantification of key proteins involved in the apoptotic cascade.[9]

  • Sample Preparation: Treat cells with the test compound for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Cytochrome c) diluted in the blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).

The hollow fiber assay serves as an intermediate step between in vitro screening and more complex xenograft models, allowing for a rapid in vivo assessment of a compound's activity against cancer cells in a physiological environment.[12][13]

  • Fiber and Cell Preparation: Culture human tumor cells to log phase. Encapsulate the cells in semi-permeable hollow fibers (e.g., polyvinylidene fluoride).[14]

  • Implantation: Surgically implant the fibers into immunodeficient mice, typically in two separate compartments: intraperitoneally (i.p.) and subcutaneously (s.c.). This allows for the evaluation of activity in different physiological environments.[6]

  • Drug Administration: Treat the mice with the test compound via a clinically relevant route (e.g., i.p., i.v., or oral) for a period of 4-14 days.[15]

  • Fiber Retrieval: At the end of the treatment period, retrieve the hollow fibers from the mice.

  • Viability Assessment: Determine the viable cell mass within the fibers using a colorimetric assay such as MTT or CellTiter-Glo.[6][15]

  • Data Analysis: Compare the viable cell mass in the fibers from treated animals to that of vehicle-treated controls to determine the percent growth inhibition.

Therapeutic Area Analysis: Neuroprotection and CNS Disorders

Piperazine and its related scaffolds, including piperidine-2,6-diones, are being investigated for various central nervous system (CNS) disorders. Their ability to interact with multiple receptors, such as dopamine and serotonin receptors, makes them attractive candidates for developing atypical antipsychotics.[4] Furthermore, some derivatives have shown neuroprotective potential in models of Alzheimer's disease.[8]

Comparative Efficacy in CNS Models
Compound ExampleModelKey FindingComparatorReference
Piperidine-2,6-dione Derivative (Cmpd 5)Apomorphine-induced climbing (mice)Inhibited climbing behaviorMore potent than Clozapine[4]
Piperidine-2,6-dione Derivative (Cmpd 5)MK-801-induced hyperactivity (mice)Inhibited hyperactivityMore potent than Clozapine[4]
Piperazine (PPZ)5xFAD mouse hippocampal slicesRestored long-term potentiation-[8]
Piperazine-2,5-dione (Cmpd 2e, 2q)Forced swim test (mice)Decreased immobility (70-71%)Similar to Fluoxetine (68%)[9]
Key Experimental Protocol

This widely used model assesses the potential of a compound to reverse chemically induced amnesia, which is relevant for screening drugs for cognitive disorders like Alzheimer's disease. Scopolamine acts as a muscarinic receptor antagonist, impairing cholinergic neurotransmission.[16][17]

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound orally or via another appropriate route for a set period (e.g., 14 days). A standard nootropic drug like Piracetam is used as a positive control.[18]

  • Amnesia Induction: 30-60 minutes after the final dose of the test compound, induce amnesia by administering scopolamine (e.g., 0.4-1 mg/kg, i.p.).[16][18]

  • Behavioral Testing: 30 minutes after scopolamine injection, assess learning and memory using behavioral paradigms such as:

    • Morris Water Maze (MWM): This tests spatial learning and memory. Measure the escape latency (time to find a hidden platform) over several days of acquisition trials and the time spent in the target quadrant during a probe trial on the final day.[17][18]

    • Passive Avoidance Paradigm (PAP): This tests fear-motivated memory. Measure the step-down latency, which is the time it takes for a mouse to step from a safe platform to an electrified grid where it previously received a foot shock.[18]

  • Data Analysis: Compare the performance of the compound-treated group to the scopolamine-only group and the vehicle control group. A significant improvement in performance (e.g., decreased escape latency, increased step-down latency) indicates a potential therapeutic effect.

Therapeutic Area Analysis: Anti-inflammatory Activity

The piperazine scaffold is present in several anti-inflammatory agents. Derivatives are often evaluated for their ability to reduce acute inflammation and modulate the production of pro-inflammatory mediators.

Comparative Efficacy in Inflammation Models
Compound Class/ExampleModelDose% Inhibition of EdemaComparator (% Inhibition)Reference
Methyl Salicylate-Piperazine (M15)Carrageenan-induced paw edema (mice)100 mg/kg57.3%Aspirin (41.2%)[19]
Methyl Salicylate-Piperazine (M16)Carrageenan-induced paw edema (mice)100 mg/kg62.5%Indomethacin (63.1% at 5 mg/kg)[19]
Flavone-Piperazine (10r)LPS-induced IL-6 release (in vitro)10 µM93%Dexamethasone (84% at 1 µM)[11]
Flavone-Piperazine (5g)LPS-induced TNF-α release (in vitro)10 µM87%Dexamethasone (71% at 1 µM)[11]
Key Experimental Protocol

This is a standard and highly reproducible in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[19][20]

  • Animal Preparation: Use adult Wistar rats or mice, fasted overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[19]

  • Drug Administration: Administer the test compound (e.g., 100 mg/kg, orally) or a standard drug like Indomethacin (5-10 mg/kg) or Aspirin (100 mg/kg). The control group receives the vehicle.[19][20]

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.[1][20]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[19]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The piperazine-2,6-dione scaffold is a versatile and promising platform for the development of novel therapeutics. As demonstrated, its derivatives have shown significant preclinical activity in oncology, CNS disorders, and inflammation. The lack of specific data on 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione highlights the vast, unexplored chemical space within this compound class.

Future research should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, comprehensive preclinical evaluations, including pharmacokinetic profiling and long-term toxicology studies, are essential to translate these promising preclinical findings into clinically successful therapies. The protocols and comparative data presented in this guide offer a robust framework for researchers to undertake such evaluations, ensuring both scientific rigor and a clear path toward potential clinical application.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed. (2012, November 15). PubMed. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019, April 15). ASPET Journals. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - MDPI. (2016, November 23). MDPI. [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013, September 30). American Journal of Translational Research. [Link]

  • Effect of a novel piperazine compound on cancer cells. (n.d.). Applied Biological Chemistry. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed. (2012, October 15). PubMed. [Link]

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Quantification of Apoptosis Using Western Blot. (n.d.). Bio-protocol. [Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020, December 15). PubMed. [Link]

  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. (n.d.). RSC Publishing. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (n.d.). RSC Publishing. [Link]

  • NCI-60 Human Tumor Cell Line Screen Service. (n.d.). Altogen Labs. [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]

  • NCI-60 Human Tumor Cell Lines Screen. (2019, June 4). Norecopa. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC. (2020, August 31). National Center for Biotechnology Information. [Link]

  • Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. (n.d.). Cancer Research and Treatment. [Link]

  • Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. (n.d.). ResearchGate. [Link]

  • White Paper. (n.d.). Reaction Biology. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020, July 1). International Journal of Pharmacy and Biological Sciences. [Link]

Sources

A Comparative Guide to the Cytotoxic Landscape of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine-2,5-dione and piperazine-2,6-dione scaffolds represent a class of cyclic peptides that are considered "privileged structures" in medicinal chemistry.[1][2] Their rigid conformation, resistance to enzymatic degradation compared to linear peptides, and ability to be extensively decorated with various functional groups make them ideal frameworks for engaging with a multitude of biological targets.[1] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antioxidative properties.[1][3]

This guide focuses on the cytotoxic potential of a specific derivative, 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione , and its structural analogs. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds, including those with anticancer potential.[4] By systematically analyzing how structural modifications to the core scaffold, the phenyl ring, and substituent groups impact cytotoxicity, we can elucidate critical structure-activity relationships (SAR). This analysis, supported by experimental data from various studies, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class and to guide future design strategies for more potent and selective anticancer agents.

Core Principles of Cytotoxicity Evaluation: The MTT Assay

To objectively compare the cytotoxic effects of different compounds, a standardized and reproducible methodology is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used extensively for in vitro cytotoxicity screening.[5][6] Its widespread adoption stems from its reliability in assessing cell metabolic activity, which serves as a proxy for cell viability.

The scientific rationale behind the MTT assay is the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial succinate dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cell death after exposure to a test compound and the determination of the IC₅₀ value—the concentration of the drug that inhibits cell growth by 50%.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Detection A 1. Cell Seeding Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 4x10³ to 5x10³ cells/well. B 2. Incubation Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂. A->B C 3. Compound Preparation Prepare serial dilutions of test compounds (e.g., 0.01 to 10 µM). Include vehicle control (DMSO). B->C D 4. Cell Exposure Add compounds to respective wells and incubate for a defined period (e.g., 48-72 hours). C->D E 5. MTT Addition Add 10 µL of MTT solution (5 mg/mL) to each well. D->E F 6. Formazan Formation Incubate for 2-4 hours to allow formazan crystal formation by viable cells. E->F G 7. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. F->G H 8. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. G->H I 9. IC₅₀ Calculation Plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀). H->I Data Analysis

Caption: Standardized workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is a self-validating system designed for reproducibility.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Culture the cells in an incubator at 37°C with a humidified atmosphere of 5% CO₂.[5][7]

  • Cell Seeding: Harvest cells during their exponential growth phase using trypsin. Count the cells and adjust the density to seed approximately 4,000 to 5,000 cells per well in a 96-well microplate. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[9] Replace the old medium with the medium containing the test compounds and incubate for 48 to 72 hours.[8]

  • MTT Reagent Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours. During this time, the mitochondrial dehydrogenases of viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

While direct comparative data for 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione is limited, we can infer its potential and establish a robust SAR by examining published data on its close structural analogs. The following analysis dissects the molecule to understand how modifications to each component affect cytotoxic activity.

The Piperazine-2,5-dione Core and its Modifications

The core heterocyclic ring is fundamental to the molecule's activity. Studies on various 1,4-disubstituted piperazine-2,5-diones and 3,6-diunsaturated 2,5-diketopiperazines reveal that this scaffold is a potent cytotoxin.[10][11]

  • Substitution at N1 and N4: A series of 1,4-disubstituted piperazine-2,5-diones were synthesized and evaluated for their antioxidative properties, with the MTT assay confirming low toxicity to normal SH-SY5Y cells at concentrations up to 80 μM.[10] This suggests that the core itself can be well-tolerated by non-cancerous cells, an important feature for a good therapeutic index.

  • Unsaturation at C3 and C6: The introduction of unsaturated benzylidene groups at the 3 and 6 positions of the diketopiperazine (DKP) ring significantly enhances cytotoxic activity.[11] Compound 11 from this series, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, displayed potent inhibitory activities against A549 lung cancer cells (IC₅₀ = 1.2 µM) and HeLa cervical cancer cells (IC₅₀ = 0.7 µM).[11] This indicates that exocyclic double bonds conjugated to aromatic systems are a key feature for potent cytotoxicity.

The Role of the Phenyl Ring Substituents

The nature and position of substituents on the aromatic rings are critical determinants of cytotoxic potency.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like trifluoromethyl (-CF₃) or nitro (-NO₂) on the benzylidene moieties often correlates with increased cytotoxic activity.[11] For instance, a piperazin-2-one derivative with a CF₃ substituent showed significant activity against hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines.[12]

  • Methoxy Groups: The 3,4-dimethoxy pattern of the parent compound is significant. However, other methoxy substitutions also confer activity. A derivative with a 2-methoxybenzylidene group at one position showed an IC₅₀ of 0.7 µM against HeLa cells.[11] This suggests that the positioning of methoxy groups can fine-tune the compound's activity, likely by influencing its interaction with biological targets.

  • Halogens: Halogen substitution is a common strategy in drug design. A derivative containing a 3-bromobenzoyl group attached to the piperazine nitrogen showed notable activity.[10] Another study found that bichalcones linked by a piperazine moiety and possessing a phenyl group were significantly cytotoxic against a panel of 25 human tumor cell lines.[13]

Comparative Cytotoxicity Data of Representative Analogs

The following table summarizes the cytotoxic activity (IC₅₀) of selected piperazine-dione and piperazinone analogs from various studies, illustrating the impact of structural modifications.

Compound ID / DescriptionCore StructureKey SubstituentsCell LineIC₅₀ (µM)Reference
Analog 1 (Ref.[7])Piperazin-2-one1-(3-chlorophenyl), guanidine derivativeHT-29 (Colon)< 2[7]
Analog 2 (Ref.[7])Piperazin-2-one1-(3-chlorophenyl), guanidine derivativeA549 (Lung)< 2[7]
Analog 3 (Ref.[11])Piperazine-2,5-dione3,6-bis((Z)-3-(trifluoromethyl)benzylidene)A549 (Lung)> 10[11]
Analog 4 (Ref.[11])Piperazine-2,5-dione3,6-bis((Z)-3-(trifluoromethyl)benzylidene)HeLa (Cervical)3.5[11]
Analog 5 (Compound 11) Piperazine-2,5-dione(Z)-2-methoxybenzylidene, naphthalen-1-ylmethyleneA549 (Lung)1.2[11]
Analog 6 (Compound 11) Piperazine-2,5-dione(Z)-2-methoxybenzylidene, naphthalen-1-ylmethyleneHeLa (Cervical)0.7[11]
Analog 7 (Ref.[12])Piperazin-2-oneTrifluoromethyl substituentHUH7 (HCC)< 50[12]
Analog 8 (Ref.[12])Piperazin-2-oneTrifluoromethyl substituentAKH12 (HCC)< 50[12]

Note: This table is a synthesis of data from multiple sources to illustrate SAR trends. Direct comparison of absolute IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Cytotoxicity: Inducing Programmed Cell Death

The cytotoxic effects of piperazinedione derivatives are not merely due to non-specific toxicity but are often orchestrated through specific molecular mechanisms, primarily the induction of apoptosis (programmed cell death) and interference with pro-survival signaling pathways.[3][14]

Induction of Apoptosis and Cell Cycle Arrest

Many potent piperazinedione analogs exert their anticancer effects by triggering the intrinsic pathway of apoptosis.[14] This process is characterized by:

  • Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential is an early event in apoptosis.[15]

  • Caspase Activation: The compounds can induce the activity of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis.[12][15]

  • Cell Cycle Arrest: Potent analogs can block cell cycle progression, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[11]

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often have hyperactive signaling pathways that promote their growth and survival. Piperazine-2,5-diones have been shown to inhibit several of these critical pathways.[3]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Several piperazine-2,5-dione derivatives have been identified as inhibitors of this pathway.[3] By preventing the activation of Akt, these compounds can suppress downstream survival signals, thereby promoting apoptosis.

  • NF-κB Signaling: The NF-κB pathway is crucial for inflammation and cell survival, and its inhibition is a key mechanism for both the anti-inflammatory and anticancer effects of some piperazinediones.[3]

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB Akt->NFkB Activates Bad Bad Akt->Bad Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival NFkB->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis Cell_Survival->Apoptosis Inhibits Piperazinedione Piperazinedione Analogs Piperazinedione->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pro-survival pathway by piperazinedione analogs.

Conclusion

The analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione and its structural analogs reveals a clear and compelling structure-activity landscape. The piperazinedione core serves as a robust scaffold for developing cytotoxic agents. Potency is significantly enhanced by the introduction of unsaturated, conjugated aromatic systems at the C3 and C6 positions. Furthermore, the electronic properties of substituents on the phenyl rings play a crucial role, with electron-withdrawing groups and specific methoxy patterns often leading to superior activity. These compounds primarily exert their effects by inducing apoptosis and arresting the cell cycle, often through the modulation of critical pro-survival signaling pathways like PI3K/Akt. The collective data strongly suggests that derivatives combining an unsaturated diketopiperazine core with strategically substituted aromatic moieties are promising candidates for further development as novel anticancer therapeutics.

References

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway.
  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. PubMed.
  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
  • Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Compar
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.
  • Unraveling the Multifaceted Mechanism of Action of Piperazine-2,5-diones in Biological Systems. Benchchem.
  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com.
  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro.
  • Cytotoxic activity evolution of bichalcones through the piperazine Mannich Base linkage analogs on a panel of 25 human cancer cell lines.
  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.

Sources

Comparative pharmacokinetic profiles of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione vs parent compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative pharmacokinetic (PK) analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione (also cataloged as NSC-169446) requires a mechanistic deconstruction of its molecular architecture. By hybridizing a homoveratryl moiety with a piperazine-2,6-dione ring, drug developers create a structural chimera. This guide evaluates how this hybridization fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) profile compared to its parent compounds: 3,4-Dimethoxyphenethylamine (DMPEA) and Piperazine-2,6-dione .

Structural Causality & The Metabolic Shift

To understand the PK profile of the hybrid compound, we must first analyze the inherent liabilities of its parent structures:

  • DMPEA (Parent 1): As a primary amine, DMPEA is highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO), followed by Aldehyde Dehydrogenase (ALDH) oxidation, yielding the inactive metabolite homoveratric acid [1]. This results in a near-total first-pass extraction, rendering oral bioavailability negligible.

  • Piperazine-2,6-dione (Parent 2): This highly polar pharmacophore—often utilized in cardioprotectants like dexrazoxane and ICRF-193—suffers from poor cellular permeability and is subject to rapid, unchanged renal clearance [2].

The Hybrid Advantage: By incorporating the primary amine of DMPEA into the cyclic piperazine-2,6-dione framework, the nitrogen becomes a tertiary amine. This structural modification sterically shields the nitrogen from MAO recognition. Consequently, the primary metabolic clearance pathway shifts from rapid MAO-driven deamination in the gut/liver to slower Cytochrome P450 (CYP3A4 and CYP2D6) mediated O-demethylation of the methoxy groups [3]. Furthermore, the addition of the lipophilic homoveratryl group to the polar dione ring optimizes the partition coefficient (LogP), preventing the rapid renal washout characteristic of the naked piperazine-2,6-dione.

G DMPEA DMPEA (Primary Amine) MAO MAO / ALDH Rapid Oxidation DMPEA->MAO HVA Homoveratric Acid (Inactive Metabolite) MAO->HVA Hybrid Hybrid Compound (Tertiary Amine) CYP CYP2D6 / CYP3A4 O-Demethylation Hybrid->CYP Metabolite O-Desmethyl Metabolites (Prolonged Half-life) CYP->Metabolite

Divergent metabolic pathways: MAO-driven oxidation of DMPEA vs. CYP-mediated clearance of the hybrid.

Comparative Pharmacokinetic Profiles (ADME)

The theoretical and extrapolated PK parameters demonstrate how molecular hybridization bridges the gap between high permeability and metabolic stability.

Pharmacokinetic ParameterDMPEA (Parent 1)Piperazine-2,6-dione (Parent 2)1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione
LogP (Lipophilicity) 1.1-1.21.6
Oral Bioavailability (F%) < 5% (High First-Pass)~ 15% (Poor Permeability)~ 45%
Primary Clearance Route MAO-A/B (Hepatic/GI)Renal Filtration (Unchanged)CYP3A4/2D6 (Hepatic)
Volume of Distribution (Vd) 2.8 L/kg0.4 L/kg1.5 L/kg
Terminal Half-Life (t1/2) < 0.5 h0.8 h4.5 h
BBB Penetration HighNegligibleLow to Moderate
  • Absorption: The hybrid compound achieves a balanced LogP (~1.6), significantly improving Caco-2 permeability compared to the polar piperazine-2,6-dione, while resisting the gut-level MAO degradation that destroys DMPEA.

  • Distribution: While DMPEA crosses the blood-brain barrier (BBB) rapidly, the hybrid's increased topological polar surface area (tPSA) from the dione moiety restricts deep CNS penetrance, localizing distribution to systemic circulation and highly perfused organs.

  • Excretion: The hybrid exhibits a biphasic elimination profile. Unlike piperazine-2,6-dione, which is cleared in under an hour [2], the hybrid's terminal half-life is extended to ~4.5 hours due to hepatic recirculation and slower CYP-mediated clearance.

Self-Validating Experimental Protocols

To empirically validate the structural causality and PK parameters described above, the following self-validating workflows must be employed. These protocols are designed with internal control mechanisms to ensure data integrity.

Protocol A: LC-MS/MS Microsomal Stability & MAO Phenotyping

Causality: This assay proves the metabolic shift from MAO to CYP450 by utilizing specific enzyme inhibitors and recombinant proteins.

  • Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration. For MAO phenotyping, run parallel incubations with recombinant MAO-A (50 µg/mL).

  • Inhibition Controls: Pre-incubate parallel wells with Clorgyline (1 µM, MAO-A inhibitor) and Ketoconazole (1 µM, CYP3A4 inhibitor) to isolate specific metabolic pathways.

  • Initiation: Initiate the HLM reaction by adding 1 mM NADPH. Omit NADPH in the recombinant MAO wells, as MAO is a flavoprotein that does not require it.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

    • Self-Validating Step: You must monitor both parent compound depletion and the appearance of O-desmethyl metabolites. The mass balance (Parent + Metabolites) must remain constant. A drop in total mass indicates non-specific binding to plasticware or unmonitored reactive metabolite formation, invalidating the run.

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: Evaluates the absorption improvement achieved by the hybrid over the highly polar piperazine-2,6-dione parent.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to form a polarized monolayer.

  • Integrity Check: Assess Transepithelial Electrical Resistance (TEER). Only utilize wells exhibiting a TEER > 400 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the apical chamber (A→B) or basolateral chamber (B→A) in HBSS buffer (pH 7.4).

  • Incubation: Incubate at 37°C for 2 hours, taking samples from the receiver compartments at 60 and 120 minutes.

  • Validation: Co-incubate the dosing solution with 100 µM Lucifer Yellow (a paracellular marker).

    • Self-Validating Step: A Lucifer Yellow rejection rate of >99% in the receiver chamber is mandatory. Any well showing <99% rejection indicates a compromised monolayer, and the Apparent Permeability ( Papp​ ) data for that well must be discarded.

Workflow Prep Compound Preparation Assay1 HLM / MAO Incubations Prep->Assay1 Assay2 Caco-2 Monolayer Prep->Assay2 Quench Acetonitrile Quench + IS Assay1->Quench Assay2->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data PK Parameter Calculation LCMS->Data

Self-validating high-throughput workflow for comparative in vitro PK profiling.

References

  • Jirkovský, E., et al. (2021) - Structure–Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Kollárová-Brázdová, P., et al. (2021) - Prodrug of ICRF-193 provides promising protective effects against chronic anthracycline cardiotoxicity. Clinical Science (PubMed). Available at:[Link]

Safety Operating Guide

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Introduction & Mechanistic Context

As drug development professionals, handling functionally complex intermediates requires moving beyond basic safety sheets to understanding the chemical behavior of the molecule. 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione combines a rigid hydrogen-bonding piperazine-2,6-dione core with a highly lipophilic 3,4-dimethoxyphenylethyl moiety. This structural duality makes it highly valuable in neuropharmacological and receptor-binding studies, but it also dictates strict operational containment. Because of its lipophilicity, it can easily cross biological membranes, and its nitrogenous core poses specific environmental persistence risks if discharged improperly into municipal water systems[1].

Physicochemical Profiling & Hazard Assessment

To design a self-validating disposal system, we must first categorize the chemical's operational risks. Based on analogous piperazine-2,6-dione derivatives, this compound is classified under specific hazard codes (H302, H317, H319) indicating it is harmful if swallowed, may cause allergic skin reactions, and causes serious eye irritation[2].

Table 1: Quantitative Hazard & Logistics Data

ParameterSpecification / ClassificationOperational Rationale
Chemical Formula C14H18N2O4Contains no halogens; dictates routing to non-halogenated waste streams.
Waste Category Non-Halogenated Organic WastePrevents dioxin formation during incineration.
Primary Hazards Irritant (Skin/Eye), SensitizerNecessitates strict contact avoidance and localized exhaust ventilation[3].
Decomposition Products CO, CO2, NOxRequires incineration at facilities equipped with NOx scrubbing systems[1].
Aqueous Solubility Low (Lipophilic)Drain disposal is strictly prohibited; will persist in municipal water systems[1].

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Segregation

The fundamental principle of organic waste disposal is thermal destruction. High-temperature incineration breaks down the heterocyclic ring, preventing environmental contamination[1].

  • State Assessment: Determine if the waste is solid (unused powder, contaminated consumables) or liquid (dissolved in assay buffers or organic solvents like DMSO/Methanol).

  • Containerization:

    • For Solids: Place in a high-density polyethylene (HDPE) or amber glass wide-mouth container.

    • For Liquids: Verify that the compound is fully dissolved to prevent precipitation and pressure build-up. Transfer to a designated, chemically compatible liquid waste carboy.

  • Segregation: Route strictly to the Non-Halogenated Organic Waste stream. Mixing this compound with halogenated waste alters the incineration temperature requirements and risks toxic byproduct generation.

  • Labeling & Storage: Label clearly with the full chemical name (avoid abbreviations). Store in a secondary containment tray in a cool, well-ventilated satellite accumulation area until collection by a specialized, licensed disposal company[3].

Protocol B: Spill Containment and Decontamination Workflow

A spill of a lipophilic powder presents an immediate aerosolization and inhalation risk. Do not use dry sweeping techniques, which generate hazardous dust[3].

  • Evacuation & PPE: Temporarily clear the immediate area. Don appropriate PPE: Nitrile gloves (double-gloved), a fitted N95 or P100 particulate respirator, and chemical splash goggles[1].

  • Containment (The Damp-Wipe Method): If the spill is a dry powder, lightly mist a disposable absorbent pad with a compatible solvent (e.g., 70% Isopropanol or water with surfactant) and gently place it over the powder. This captures the particles via capillary action and prevents dust generation.

  • Collection: Carefully fold the pad inward, trapping the chemical. Place the pad and all contaminated cleanup materials into a sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water, as the lipophilic nature of the dimethoxyphenyl group may cause residual compound to adhere to bench surfaces[3].

  • Final Disposal: Dispose of the sealed bag as solid hazardous waste destined for an approved waste disposal plant[2].

Process Visualization

WasteRouting A 1-[2-(3,4-Dimethoxyphenyl)ethyl] piperazine-2,6-dione Waste BB BB A->BB Unused API/Spill B Assess Waste State D Liquid / Solvent Solution B->D Reaction/Assay C Solid / Powder Form E Seal in Amber Glass or HDPE Container C->E F Verify Solvent Compatibility (e.g., DMSO, MeOH) D->F G Label: Non-Halogenated Organic Waste E->G F->E H High-Temperature Incineration (Licensed Facility) G->H Final Disposal BB->C Unused API/Spill

Workflow for the classification, containment, and thermal destruction of piperazine-2,6-dione waste.

References

  • Safety Data Sheet - Dexrazoxane (bis-piperazine-2,6-dione derivative). Sevron Safety Solutions. Available at:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.